Ciprofloxacin is a broad-spectrum bactericidal antibiotic belonging to the fluoroquinolone class, widely used against Gram-negative bacilli including Pseudomonas aeruginosa and members of Enterobacteriaceae [1]. Its primary mechanism involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase (topoisomerase II) and topoisomerase IV [2] [1]. In Escherichia coli and many other Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is a secondary target, with the relative importance varying across bacterial species [2] [1]. These enzymes are essential for bacterial DNA replication, transcription, and chromosome decatenation. DNA gyrase itself introduces negative supercoils into DNA, helping to manage torsional stress accumulated during these processes [3].
This compound exerts its effect by directly interfering with the function of these enzymes. It does not prevent the initial binding of the enzyme to DNA but rather traps the enzyme-DNA complex after the DNA has been cleaved [2]. This results in the formation of a stable ternary complex (drug-enzyme-DNA) that blocks the progression of replication forks [2]. The formation of this complex has two critical consequences:
The following diagram illustrates this "roadblock-and-kill" mechanism, which is central to this compound's bactericidal activity.
Diagram 1: The 'roadblock-and-kill' mechanism of this compound action, leading to bacterial cell death.
DNA gyrase is an heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2) [3]. The GyrA subunit contains the catalytic tyrosine residues responsible for DNA cleavage and rejoining. The GyrB subunit contains the ATPase domain that provides energy for the enzyme's conformational changes [4] [3].
Fluoroquinolones like this compound primarily target the quinolone resistance-determining region (QRDR) of the GyrA subunit, which encompasses amino acid residues 67 to 106 in E. coli [5] [3]. The binding occurs at the enzyme-DNA interface, stabilizing the cleaved complex and preventing DNA religation [4]. This binding mode is distinct from that of newer, non-quinolone inhibitors (e.g., TriBE inhibitors like GP6) which target the ATP-binding pocket in the GyrB subunit, thus avoiding cross-resistance with fluoroquinolones [4].
The bicyclic quinoline core of this compound is essential for its interaction with the gyrase-DNA complex. Specific functional groups critical for its activity include:
A major challenge in the clinical use of this compound is the emergence of resistance, primarily driven by mutations in the target enzymes and upregulation of efflux pumps. The table below summarizes common resistance-conferring mutations and their impact.
Table 1: Common QRDR Mutations and Their Impact on this compound Resistance
| Target Gene | Organism | Common Mutations | Structural & Functional Impact | Experimental Evidence |
|---|---|---|---|---|
| gyrA [5] | Salmonella enterica serovar Typhi, E. coli | S83F, S83Y, D87N, D87G, D87Y [5] [4] [3] | Alters drug-binding site (QRDR), reduces binding affinity; some mutations (D87N/Y) stabilize protein, while others (D87G) destabilize it [3]. | Clinical isolate sequencing, molecular docking, and dynamics show reduced binding affinity [5] [3]. |
| gyrB [4] | E. coli, A. baumannii | S464F [5] (Other mutations occur but are less common than in gyrA) [4]. | Modifies the ATP-binding pocket in GyrB; spectrum distinct from GyrA and from non-quinolone GyrB inhibitors [4]. | Morbidostat experimental evolution and WGS [4]. |
| parC [5] | Salmonella enterica serovar Typhi | S80I [5] | Alters binding site in topoisomerase IV, a secondary target. Contributes to higher-level resistance, often following a primary gyrA mutation [5]. | Identified in clinical isolates via PCR and sequencing [5]. |
| parE [5] | Salmonella enterica serovar Typhi | L416F [5] | Impact similar to gyrB mutations; contributes to resistance in combination with other mutations [5]. | Identified in clinical isolates via PCR and sequencing [5]. |
Beyond target site mutations, other significant resistance mechanisms include:
Objective: To predict the binding affinity and binding pose of this compound (and its analogs) within the QRDR of DNA gyrase.
Protocol:
Objective: To study the dynamics and pathways of resistance development in real-time under controlled, escalating drug pressure [4].
Protocol:
The workflow for this powerful approach is summarized below.
Diagram 2: Morbidostat experimental workflow for studying resistance evolution.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial isolates.
Protocol (Broth Microdilution, CLSI Guidelines) [5]:
Current research focuses on modifying the this compound core structure to overcome resistance and improve efficacy. Key strategies include:
Computational and preliminary experimental studies suggest potential for drug repurposing:
The bactericidal activity of ciprofloxacin is concentration-dependent. The most critical PK/PD index for predicting efficacy is the ratio of the area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (AUC₂₄/MIC) [1] [2]. A secondary index is the peak serum concentration to MIC ratio (Cmax/MIC), which is particularly important for suppressing resistance [2].
The table below summarizes the key PK/PD targets and the probabilities of achieving them in different patient populations.
| PK/PD Index | Target Value | Probability of Target Attainment (PTA) & Clinical Context | Key Findings |
|---|---|---|---|
| fAUC₂₄/MIC | ≥ 100-125 [2] [3] | Critically Ill Patients (MIC 0.25 mg/L): 61.9% PTA with standard dose (400-1200 mg/day) [2]. | Doses ≥ 1200 mg/day often needed in critically ill patients; high inter-individual variability supports TDM [2]. |
| fAUC₂₄/MIC | ≥ 100-125 [2] [3] | General Ward Patients (MIC 0.25 mg/L): 41% PTA with regular doses; 13% PTA in renal impairment with reduced doses [3]. | Standard dosing insufficient for many; guideline-recommended dose reductions in renal impairment may further reduce target attainment [3]. |
| AUC₂₄/MIC (Serum) | Correlates with effect (R² = 0.71 in urine, 0.69 in kidneys) [1] | Mouse UTI Model (Susceptible E. coli, MIC 0.032 mg/L): Effective eradication with divided daily doses [1]. | Effect is mostly AUC/MIC-driven; divided doses are superior to single daily doses for optimal effect [1]. |
| %T>MIC (Serum) | Correlates with effect (R² = 0.41 in urine, 0.61 in kidneys) [1] | Mouse UTI Model: Less correlated with bacterial killing than AUC/MIC [1]. | While secondary to AUC/MIC, sustained urine concentrations are important for effect in UTIs [1]. |
A critical challenge is that even minor increases in MIC, within the susceptible breakpoint range, can lead to treatment failure. As shown in mouse models, this compound could not clear urine or kidneys of E. coli strains with low-level resistance (MICs of 0.06, 0.25, and 1 mg/L) when a humanized standard dose was administered [1].
For researchers, the methodology behind PK/PD studies is fundamental. Here are detailed protocols for key experiments from the search results.
This model is used to establish the relationship between drug exposure and bacterial killing in urinary tract tissues.
This protocol describes how to develop a model to understand the wide variability in drug exposure in a clinical population.
This method provides a simple and fast alternative to HPLC for quantifying this compound in biological matrices like urine.
The following diagrams illustrate the logical flow of a PK/PD study and the consequential relationship between drug exposure and bacterial resistance.
Experimental workflow for establishing this compound PK/PD targets, from drug administration to data analysis.
Consequence of failing to achieve this compound PK/PD targets, leading to resistance.
Bacterial biofilms represent structured communities of microbial cells embedded in a self-produced matrix of extracellular polymeric substances (EPS) that demonstrate remarkable resilience to antimicrobial agents and host immune responses. The biofilm matrix consists of complex mixtures of polysaccharides, proteins, nucleic acids, and lipids that create a protective barrier around bacterial colonies, reducing antibiotic penetration and creating heterogeneous microenvironments where metabolic activity varies significantly. This physiological heterogeneity is a key factor in the observed tolerance to antibiotics, which can be up to 1,000 times greater in biofilm-embedded bacteria compared to their planktonic counterparts. The clinical significance of biofilms is substantial, as approximately 80% of persistent bacterial infections involve biofilm formation, including those associated with medical implants, chronic wounds, and respiratory infections in immunocompromised patients.
This compound, a broad-spectrum fluoroquinolone antibiotic, has been extensively utilized for treating diverse infections since its introduction. Its primary mechanism of action involves inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and recombination. By binding to the A subunits of these enzymes, this compound stabilizes DNA-enzyme complexes and prevents the religation of cleaved DNA strands, ultimately leading to double-strand breaks and bacterial cell death. While traditionally considered more effective against planktonic bacteria, emerging evidence demonstrates that this compound exhibits clinically relevant anti-biofilm activity against various pathogens, particularly when employed in combination strategies with other antimicrobial agents or biofilm-disrupting compounds. This comprehensive review examines the mechanisms, efficacy, and experimental approaches for evaluating this compound's anti-biofilm activity, with particular emphasis on synergistic combinations that enhance its therapeutic potential against biofilm-associated infections.
This compound's fundamental antibacterial activity stems from its capacity to inhibit type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential for managing DNA supercoiling and chromosome segregation during bacterial replication. In biofilm populations, this mechanism remains operative but encounters additional barriers. The extracellular polymeric matrix of biofilms acts as a molecular sieve that can retard this compound diffusion, creating concentration gradients that result in sublethal exposure for bacteria residing in the biofilm's deeper layers. Furthermore, the reduced metabolic activity characteristic of biofilm-embedded bacterial subpopulations diminishes the efficacy of this compound, as its bactericidal activity is most pronounced against rapidly dividing cells. Despite these challenges, this compound maintains the ability to penetrate biofilms sufficiently to exert antibacterial effects, particularly when administered at appropriate concentrations or in combination with matrix-disrupting agents [1].
Research has demonstrated that this compound can induce substantial damage to biofilm integrity through mechanisms extending beyond conventional topoisomerase inhibition. At concentrations exceeding the minimum inhibitory concentration (MIC), this compound causes collateral effects on bacterial cell walls and membranes, potentially contributing to its anti-biofilm efficacy. Studies with Mycobacterium smegmatis have revealed that this compound exposure reduces cellular levels of DNA, RNA, and proteins, while also altering key cell wall components including phospholipids, galactose, arabinose, glucosamine, and mycolic acids. These secondary effects suggest that this compound's anti-biofilm activity may involve disruption of structural elements essential for biofilm maintenance and stability, though these observations require further validation in additional bacterial species [1].
The anti-biofilm efficacy of this compound is significantly enhanced when combined with other antimicrobial agents, particularly those that target bacterial membranes. When this compound is administered alongside antimicrobial peptides (AMPs) such as melimine and Mel4, researchers have observed marked increases in membrane disruption within biofilms. These combination treatments result in substantially greater release of intracellular components compared to either agent alone, indicating synergistic disruption of membrane integrity. Specifically, combinations of melimine with this compound at 2× MIC concentrations trigger the release of ≥66 nM ATP and three-fold higher concentrations of DNA/RNA compared to melimine alone. This enhanced membrane disruption facilitates improved this compound penetration to intracellular targets, effectively overcoming the diffusion barriers presented by the biofilm matrix [2].
The proposed mechanism for this synergy involves initial binding of this compound to teichoic acids in the staphylococcal cell wall, which potentially reduces electrostatic interactions between AMPs and cell wall components, thereby facilitating more direct engagement of AMPs with bacterial membranes. Subsequent membrane disruption by AMPs enhances this compound uptake, resulting in more effective inhibition of intracellular targets. This complementary action explains the observed 27-48% improvement in biofilm disruption when this compound is combined with AMPs compared to AMPs alone. The cooperative mechanism demonstrates how conventional antibiotics with intracellular targets can benefit substantially from combination with membrane-active agents, providing a promising approach for overcoming biofilm-mediated treatment failures [2].
Table 1: this compound Efficacy Against Biofilms of Different Bacterial Pathogens
| Bacterial Pathogen | Biofilm Reduction | Concentration | Experimental Model | Reference |
|---|---|---|---|---|
| Staphylococcus aureus | 27-48% enhancement with AMPs | 1-2× MIC (0.5-1 µg/mL) | In vitro biofilm model | [2] |
| Enteroaggregative E. coli (EAEC) | 95% susceptibility | Clinical concentrations | Clinical isolates | [3] |
| Pseudomonas aeruginosa | 43% biomass reduction | MIC (0.63 µg/mL) | In vitro biofilm model | [4] |
| Staphylococcus aureus with synthetic peptides | 76% inhibition | 0.39 µg/mL + 6.2 µg/mL peptide | In vitro biofilm model | [5] |
The data presented in Table 1 demonstrates that this compound exhibits variable efficacy against biofilms formed by different bacterial pathogens. While this compound alone shows moderate activity against certain biofilms, its effectiveness is substantially enhanced when utilized in combination with other antimicrobial agents. Against Staphylococcus aureus biofilms, this compound alone provides limited disruption; however, when combined with antimicrobial peptides, it demonstrates significantly enhanced anti-biofilm activity, with improvements of 27-48% compared to peptide treatments alone. Similarly, against enteroaggregative Escherichia coli (EAEC) clinical isolates, this compound maintains impressive activity, with 95% of biofilm-forming strains remaining susceptible. This sustained effectiveness against EAEC biofilms highlights this compound's potential utility in treating persistent gastrointestinal infections associated with biofilm formation [3].
In contrast, this compound demonstrates more modest activity against Pseudomonas aeruginosa biofilms when administered as monotherapy. At the minimum inhibitory concentration (MIC), this compound reduces P. aeruginosa biofilm biomass by only 43%, despite completely inhibiting planktonic growth. This discrepancy underscores the enhanced tolerance of biofilm-embedded bacteria to conventional antibiotic treatments and emphasizes the need for alternative approaches. The most impressive results against S. aureus biofilms were achieved through combination therapy with synthetic peptides, where this compound at a sub-MIC concentration (0.39 µg/mL) combined with Mo-CBP3-PepIII (6.2 µg/mL) inhibited biofilm formation by 76%. These findings collectively demonstrate that while this compound possesses intrinsic anti-biofilm properties, its clinical utility against biofilm-associated infections is substantially improved through strategic combination approaches [4] [5].
Table 2: Enhanced Anti-Biofilm Efficacy of this compound in Combination Therapies
| Combination Partner | Pathogen | Biofilm Reduction | Synergistic Effects | Reference |
|---|---|---|---|---|
| Melimine (AMP) | S. aureus | 27% enhancement | ≥66 nM ATP release, 3× DNA/RNA release | [2] |
| Mel4 (AMP) | S. aureus | 48% enhancement | Extensive membrane disruption | [2] |
| D-Aspartic Acid | S. aureus | 97.6% dispersal | Disruption of eDNA matrix | [6] |
| D-Glutamic Acid | S. aureus | 96.89% inhibition | Prevention of eDNA formation | [6] |
| Indoloquinoline Indol-2 | P. aeruginosa | 79-88% reduction | Prevention of adhesion | [4] |
| Synthetic Peptides | S. aureus | 60% preformed biofilm reduction | Membrane pore formation | [5] |
The synergistic combinations outlined in Table 2 demonstrate that this compound's anti-biofilm activity can be significantly enhanced through partnership with diverse adjuvant compounds. The most pronounced effects are observed with antimicrobial peptides (melimine and Mel4), which enhance this compound's efficacy by 27-48% compared to peptide monotherapy. This synergistic interaction results in substantial membrane damage, evidenced by increased release of intracellular ATP and nucleic acids, suggesting that the peptides facilitate this compound access to intracellular targets by compromising membrane integrity. Similarly, acidic D-amino acids (D-aspartic acid and D-glutamic acid) exhibit remarkable synergy with this compound, achieving up to 97.6% dispersal and 96.89% inhibition of S. aureus biofilms. These amino acids function by disrupting the extracellular DNA (eDNA) meshwork that constitutes a critical structural component of the biofilm matrix, thereby enhancing this compound penetration and efficacy [2] [6].
Additional support for combination approaches comes from studies with indoloquinoline derivatives and synthetic peptides, which enhance this compound's activity against P. aeruginosa and S. aureus biofilms, respectively. Notably, certain indoloquinoline compounds completely prevent bacterial adhesion when combined with this compound, while synthetic peptides enable substantial reduction (60%) of preformed biofilms, which typically demonstrate heightened resistance to antimicrobial agents. The consistent theme across these synergistic combinations is the capacity of adjuvant compounds to target structural elements of the biofilm matrix or bacterial membranes that are not directly affected by this compound alone. These findings strongly support the development of combination therapies as a strategic approach to overcoming the recalcitrance of biofilm-associated infections to conventional antibiotic treatments [4] [5].
Robust assessment of this compound's anti-biofilm activity requires standardized protocols for biofilm cultivation, treatment, and quantification. The crystal violet staining method represents the most widely employed technique for biofilm biomass quantification due to its simplicity, reproducibility, and cost-effectiveness. The standard protocol involves several sequential steps: (1) cultivation of biofilms in appropriate media (typically tryptic soy broth supplemented with glucose for S. aureus or minimal media for P. aeruginosa) for 24-72 hours under static conditions at 37°C; (2) careful removal of planktonic cells and non-adherent bacteria through gentle washing with phosphate-buffered saline (PBS); (3) biofilm fixation using 99% methanol for 15 minutes; (4) staining with 0.1% crystal violet solution for 15-30 minutes; (5) removal of excess stain through repeated washing; (6) solubilization of bound crystal violet with 33% acetic acid; and (7) quantification of biofilm biomass via measurement of optical density at 600 nm using a microplate reader. This method provides reliable quantification of total biofilm biomass but does not distinguish between live and dead cells [6] [5].
Complementary approaches for biofilm assessment include viability staining using fluorescent dyes such as the LIVE/DEAD BacLight Bacterial Viability Kit, which differentiates between live and dead cells based on membrane integrity. This method typically employs two nucleic acid stains: SYTO 9, which labels all bacteria with green fluorescence, and propidium iodide, which penetrates only bacteria with compromised membranes and produces red fluorescence. The protocol involves staining prepared biofilms with the dye mixture for 30 minutes in the dark, followed by visualization using confocal laser scanning microscopy (CLSM) or fluorescence microscopy. Quantitative image analysis of confocal micrographs provides data on biofilm thickness, biovolume, and surface coverage, offering three-dimensional structural information that surpasses the capabilities of crystal violet staining alone. Additional analytical techniques include scanning electron microscopy (SEM) for high-resolution visualization of biofilm ultrastructure, and ATP release assays to quantify membrane disruption by measuring extracellular ATP concentrations using luminometry [2] [7] [5].
Evaluation of this compound's effects on biofilms encompasses two primary experimental paradigms: biofilm inhibition (prevention of biofilm formation) and biofilm dispersal (disruption of preformed biofilms). For inhibition assays, this compound is introduced simultaneously with bacterial inoculation, allowing assessment of its capacity to prevent initial attachment and biofilm development. Standard protocols involve incubating bacterial suspensions (typically 10^6 cells/mL) with serial dilutions of this compound in 96-well polystyrene plates for 24-48 hours at 37°C, followed by biofilm quantification using crystal violet staining or viability staining. For dispersal assays, mature biofilms are first established by incubating bacterial cultures for 24-72 hours without antimicrobial agents, after which this compound treatments are applied for an additional 24 hours. This approach evaluates the capacity of this compound to disrupt pre-existing biofilms, which typically demonstrate greater antimicrobial resistance than developing biofilms [6] [5].
When investigating combination therapies, checkerboard assays provide systematic assessment of potential synergistic interactions. This method involves testing serial dilutions of this compound in combination with serial dilutions of the adjuvant compound in a two-dimensional matrix, enabling calculation of fractional inhibitory concentration (FIC) indices to quantify synergy. The standard formula for FIC index is FIC = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone), where FIC indices ≤0.5 indicate synergy, >0.5-4 indicate additive or indifferent effects, and >4 indicate antagonism. For enhanced mechanistic insight, these approaches can be supplemented with membrane integrity assays that quantify release of intracellular components such as ATP, DNA, and proteins, providing indirect evidence of membrane disruption. Additionally, reactive oxygen species (ROS) production can be measured using fluorogenic dyes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to evaluate oxidative stress contributions to bacterial killing [2] [5].
Antimicrobial peptides (AMPs) represent a promising class of adjuvants that significantly enhance this compound's anti-biofilm efficacy through complementary mechanisms of action. Cationic AMPs such as melimine and Mel4 exhibit broad-spectrum activity against clinical isolates of both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa. These peptides demonstrate minimal cytotoxicity at concentrations well above their minimum inhibitory concentrations and exhibit a low propensity for resistance development. When combined with this compound, AMPs produce dramatic enhancements in biofilm disruption, with combination treatments achieving 27-48% greater biofilm reduction compared to AMPs alone. The proposed mechanism for this synergy involves initial binding of this compound to teichoic acids in the bacterial cell wall, which reduces electrostatic repulsion and facilitates AMP interaction with bacterial membranes. Subsequent membrane disruption by AMPs enhances this compound penetration and access to intracellular targets, creating a cooperative antibacterial effect that exceeds the efficacy of either agent administered individually [2].
Expanding on this concept, synthetic antimicrobial peptides (SAMPs) derived from plant antimicrobial proteins have demonstrated remarkable synergy with this compound against S. aureus biofilms. Specific peptides including Mo-CBP3-PepIII and RcAlb-PepII, when combined with this compound, inhibit biofilm formation by 76% and reduce preformed biofilm mass by 60%, respectively. Mechanistic studies indicate that these peptides form pores in bacterial membranes, thereby facilitating this compound entry and enhancing its antibacterial activity within the biofilm architecture. The dual action of membrane disruption by peptides and intracellular targeting by this compound effectively addresses multiple vulnerabilities in biofilm populations. Importantly, these synthetic peptides exhibit minimal hemolytic activity at effective concentrations, suggesting favorable safety profiles for therapeutic development. This combination approach represents a promising strategy for overcoming the permeability barriers and heterogeneous metabolism that characterize biofilm-associated infections and contribute to their recalcitrance to conventional antibiotics [5].
Acidic D-amino acids, particularly D-aspartic acid (D-Asp) and D-glutamic acid (D-Glu), exhibit substantial synergy with this compound against staphylococcal biofilms through mechanisms distinct from direct antimicrobial activity. These amino acids function as biofilm matrix disruptors by specifically interfering with the architecture of the extracellular DNA (eDNA) meshwork that provides structural integrity to biofilms. Experimental evidence demonstrates that D-Asp and D-Glu, at concentrations of 20-40 mM in combination with this compound, achieve remarkable biofilm inhibition (96.89%) and dispersal (97.60%). Confocal microscopy analyses confirm that these amino acids disrupt the honeycomb-like eDNA structure characteristic of mature biofilms while simultaneously preventing its formation in developing biofilms. Additionally, acidic amino acids enhance this compound solubility through their ionizable side chains, which may further improve antibiotic penetration through the biofilm matrix. This dual functionality—matrix disruption and solubility enhancement—makes acidic amino acids particularly effective adjuvants for this compound in anti-biofilm applications [6].
Beyond amino acids, other non-antimicrobial compounds such as indoloquinoline derivatives (Indol-1 and Indol-2) significantly enhance this compound's efficacy against P. aeruginosa biofilms despite possessing no intrinsic antibacterial activity. When combined with this compound at sub-MIC concentrations, these compounds reduce biofilm formation by nearly 80% compared to this compound alone and completely prevent bacterial adhesion in some cases. The specific mechanism involves interference with initial attachment and early biofilm development stages, potentially through disruption of surface sensing or intercellular signaling pathways. Similarly, graphene quantum dots (GQDs) have demonstrated ability to disperse mature S. aureus biofilms by specifically targeting phenol-soluble modulins (PSMs), the peptide monomers that form functional amyloid fibers within the biofilm matrix. GQDs dock at the N-terminus of PSMs and alter their secondary structure, thereby inhibiting fibrillation and disrupting ECM integrity. These diverse approaches highlight the potential of anti-virulence strategies that target non-essential pathways specifically involved in biofilm formation and maintenance, potentially reducing selective pressure for conventional resistance development [7] [4].
The following diagram illustrates the proposed mechanism of synergistic biofilm disruption when this compound is combined with antimicrobial peptides:
Figure 1: Synergistic membrane disruption mechanism of this compound-AMP combinations
This visualization illustrates the sequential molecular events underlying the synergistic interaction between this compound and antimicrobial peptides. The process begins with this compound binding to teichoic acids in the bacterial cell wall, which reduces electrostatic repulsion and facilitates AMP interaction with the bacterial membrane. Subsequent membrane disruption by AMPs enhances this compound penetration into the cell, leading to increased DNA damage and release of intracellular components such as ATP and nucleic acids. This cooperative mechanism ultimately results in enhanced bacterial killing compared to either agent alone, effectively overcoming the permeability barrier that contributes to biofilm resistance [2].
The following diagram outlines a standardized experimental methodology for evaluating the anti-biofilm activity of this compound alone and in combination with adjuvants:
Figure 2: Standardized workflow for anti-biofilm activity evaluation
This workflow delineates the key methodological stages for assessing the anti-biofilm activity of this compound-based treatments. The process begins with appropriate bacterial strain selection and progresses through standardized biofilm cultivation under conditions that promote robust matrix production. Subsequent treatment with this compound alone or in combination with adjuvants follows either inhibition or dispersal paradigms, depending on whether the treatment is applied during biofilm formation or to pre-established biofilms. Critical analysis phases incorporate both biomass quantification through crystal violet staining and viability assessment using fluorescence microscopy with live/dead staining. This comprehensive approach enables rigorous evaluation of anti-biofilm efficacy and detection of potential synergistic interactions between this compound and adjuvant compounds [6] [5].
The comprehensive analysis presented in this review substantiates that this compound possesses inherent anti-biofilm activity that can be significantly enhanced through strategic combination approaches. While this compound's primary mechanism of action—inhibition of DNA gyrase and topoisomerase IV—remains effective against biofilm-embedded bacteria, the limited penetration and heterogeneous metabolic activity within biofilms necessitate innovative strategies to overcome treatment failures. The synergistic combinations detailed herein, particularly with antimicrobial peptides, acidic amino acids, and other non-antimicrobial adjuvants, demonstrate the potential for substantially improved biofilm eradication compared to this compound monotherapy. These combinations leverage complementary mechanisms of action that target both the structural integrity of the biofilm matrix and fundamental bacterial processes, creating multi-faceted attacks that mitigate the inherent resistance mechanisms of biofilms.
| Mechanism | Description | Key Genes/Components | Functional Consequence |
|---|---|---|---|
| Target Site Mutations | Mutations in Quinolone Resistance-Determining Region (QRDR) of target enzymes [1] [2]. | gyrA, gyrB, parC, parE [1]. | Reduces drug binding affinity to DNA-enzyme complex [1]. |
| Plasmid-Mediated Resistance (PMQR) | Horizontally acquired genes [3] [4]. | qnr family, aac(6')-Ib-cr, qepA, oqxAB [3] [4]. | Protects target enzymes, enzymatically modifies drug, or increases efflux [3]. |
| Efflux Pumps | Overexpression of pumps extruding antibiotics [5] [1]. | MexAB-OprJ, MexCD-OprJ, MexEF-OprN [5] [6]. | Decreases intracellular drug concentration [5]. |
The relationships between these core mechanisms and their impact on bacterial cells can be visualized as follows:
Relationship between this compound's mechanism of action and bacterial resistance strategies.
Resistance prevalence and specific mutations vary significantly across bacterial species and isolation sources.
| Bacterial Species / Source | Resistance Prevalence / MIC | Common Mutations (Prevalence in Resistant Isolates) | Key PMQR Genes (Prevalence) |
|---|---|---|---|
| E. coli (Clinical, Iran) | 64.63% resistant; MIC~50~: 32 µg/mL [4] | gyrA: S83L + D87N (78.78%); parC: S80I + E84V (18.18%) [4] | aac(6')-Ib-cr (43.29%); qnrS (74.22%) [4] |
| E. coli (Gut Carriage, USA) | Carriage increased from 14.2% (2015) to 19.8% (2021), driven by ST1193 clone [7] | --- | Plasmid-associated resistance decreased from 59.0% to 30.9% [7] |
| K. pneumoniae (Cancer Patients, Egypt) | 85.2% high-level resistance (MIC ≥32 mg/L) [3] | Common in gyrA (codon 83/87) & parC (codon 80) [3] | aac(6')-Ib-cr (51.1%); qnrS (31.2%); oqxAB (96.4%) [3] |
| P. aeruginosa (Engineered Strains) | Single gyrA (T83I) increases MIC 4-16x; parC/E mutations add further resistance [8] | gyrA (T83I, D87N, D87G); parC; parE; nfxB [8] | --- |
| P. mirabilis (Bacteremia) | 27.0% resistant [9] | --- | Strong association with ESBL production (60% co-occurrence) [9] |
Research on this compound resistance employs specific, reproducible methodologies to dissect its complex mechanisms.
This protocol identifies mutations in the genes encoding DNA gyrase and topoisomerase IV [3] [4].
This method screens for horizontally acquired resistance genes [3] [4].
This protocol evaluates the contribution of active efflux to resistance [3].
The experimental workflow for an integrated resistance analysis is as follows:
General workflow for characterizing this compound resistance mechanisms in bacterial isolates.
A critical area of research focuses on the stability of resistance in the absence of antibiotic selection pressure.
Novel strategies are being explored to enhance the efficacy of this compound against resistant strains [5]:
The field of this compound resistance is dynamic. The persistence and spread of resistant clones like E. coli ST1193, even with reduced antibiotic use, highlights the need for continued genomic surveillance and the development of evolution-based treatment strategies [7].
| Bacteria | Category | Ciprofloxacin MIC Range | Susceptibility Notes |
|---|---|---|---|
| Escherichia coli | Gram-negative | 0.004 – >128 mg/L [1] | High susceptibility in wild-type strains, but resistance is widespread and can be extreme [2] [1]. |
| Pseudomonas aeruginosa | Gram-negative | 0.5 – 8 mg/L [1] | One of the most active oral antibiotics against P. aeruginosa; susceptibility ~80% in some studies [2] [1]. |
| Klebsiella pneumoniae | Gram-negative | 0.008 – 0.12 mg/L [1] | Highly susceptible in vitro, but resistant strains are common [2] [3]. |
| Proteus mirabilis | Gram-negative | ≤0.06 – 0.125 mg/L [1] | Generally highly susceptible [1]. |
| Haemophilus influenzae | Gram-negative | 0.008 – 0.015 mg/L [1] | Highly susceptible [1]. |
| Neisseria gonorrhoeae | Gram-negative | 0.008 – 0.015 mg/L [1] | Historically susceptible, but high rates of resistance now preclude its use [2] [4]. |
| Salmonella typhi | Gram-negative | Information missing | Susceptible, but resistance is increasing [1] [3]. |
| *Staphylococcus aureus* (MSSA) | Gram-positive | 0.1 – 1 mg/L [1] | Susceptible or moderately susceptible [2] [1]. |
| *Staphylococcus aureus* (MRSA) | Gram-positive | 0.1 – 1 mg/L [1] | Less effective than against MSSA; resistance is a major clinical concern [1] [5]. |
| Streptococcus pneumoniae | Gram-positive | 0.5 – 6.3 mg/L [1] | Not recommended for respiratory infections due to modest activity [2] [4]. |
| Enterococcus faecalis | Gram-positive | 0.5 – 25 mg/L [1] | Moderately susceptible to resistant; not a drug of choice [2] [1]. |
| Bacillus anthracis | Gram-positive | 0.03 mg/L [1] | Highly susceptible; approved for post-exposure inhalation anthrax [2] [1]. |
| Mycobacterium tuberculosis | Gram-positive* | 0.5 – 1 mg/L [1] | Used as a second-line treatment for multidrug-resistant TB [3]. |
*Mycobacterium tuberculosis is acid-fast, not Gram-positive, but included for context of spectrum.
This compound is a bactericidal agent whose primary mechanism is the inhibition of bacterial DNA synthesis [2] [1].
It binds to the A subunits of these enzymes, stabilizing DNA breaks and preventing the resealing of double-stranded DNA. This action leads to irreversible double-strand breaks and rapid bacterial cell death [1] [3]. Some studies also suggest that this compound may have secondary effects on bacterial cell wall components, though this is not its main mechanism [1].
The following diagram illustrates this core mechanism and the primary pathways by which bacteria develop resistance.
The rise of this compound resistance is a major clinical problem, driven by several key mechanisms [1]:
gyrA for Gram-negative bacteria and parC for Gram-positive bacteria. These mutations reduce the antibiotic's binding affinity [2] [1].qnr) that produce proteins protecting DNA gyrase and topoisomerase IV from this compound, facilitating rapid horizontal spread of resistance [2] [1].For researchers, standardized protocols are essential for monitoring susceptibility and resistance development.
The broth microdilution method is the standard for quantifying MIC [1] [5].
ALE experiments model how resistance develops under antibiotic pressure [6].
Given the resistance crisis, novel approaches are being explored to restore this compound's utility [1] [3].
This compound remains a critically important antibiotic, particularly for Gram-negative infections. However, its spectrum is not uniform, with superior activity against Gram-negatives and more variable effects on Gram-positives. The relentless and rapid evolution of resistance across all bacterial species underscores the need for:
The metabolism and excretion of this compound involve several systems, summarized in the diagram below.
The primary routes of this compound elimination in humans are renal excretion of the unchanged drug and hepatic metabolism [1]. A minor but notable pathway is transintestinal elimination, where this compound is excreted directly from the circulation into the intestinal lumen [2]. Recent research also describes a potential bacterial metabolism pathway via the Pseudomonas aeruginosa CYP107S1 enzyme [3].
The table below summarizes key quantitative parameters for this compound's metabolism and excretion.
| Parameter | Value | Details & Context |
|---|---|---|
| Oral Bioavailability | 70-80% [4] | Nearly complete absorption [1]. |
| Protein Binding | 20-40% [1] | - |
| Volume of Distribution | 2-3 L/kg [4] [1] | Indicates extensive tissue distribution. |
| Primary Metabolic Pathway | Hepatic (CYP1A2) [1] | - |
| Key Metabolites | Oxothis compound, Sulfothis compound, Desethylenethis compound, Formylthis compound [1] | Four main metabolites; first two account for 3-8% of dose each [1]. |
| Fraction Excreted Unchanged | 40-50% in urine [4] [1] | 27% of oral dose, 46% of IV dose recovered unchanged in urine [1]. |
| Elimination Half-Life | ~4 hours [4] [1] | - |
| Total Clearance | 9.62 mL/min*/kg (IV) [1] | Renal Clearance: 4.42-5.08 mL/min/kg [1]. |
| Non-Renal Clearance | 5.21 mL/min*/kg (IV) [1] | Accounts for ~43% of total clearance [5]. |
| Fecal Excretion | 20-35% of dose [4] | Via biliary (15% of dose) and transintestinal excretion [1] [2]. |
The discovery that P. aeruginosa can metabolize this compound via its CYP107S1 enzyme is a significant recent development [3]. The experimental workflow used to characterize this is outlined below.
This research provides a potential explanation for altered pharmacokinetics and treatment resistance in infections, particularly in cystic fibrosis patients with chronic P. aeruginosa lung infections [3].
The bacterial metabolism of this compound has critical implications for therapeutic efficacy and drug development.
This compound [1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolone carboxylic acid] is a broad-spectrum fluoroquinolone antibiotic with potent activity against both Gram-positive and Gram-negative bacteria. Its bactericidal action results from inhibition of bacterial enzyme DNA gyrase, which is essential for DNA synthesis [1]. This compound demonstrates excellent bioavailability (approximately 70%) following oral administration, with maximum plasma concentrations ranging from 0.8 to 3.9 mg/mL achieved within 1-2 hours after a single 500 mg dose [2]. The compound's zwitterionic nature, with pKa values of 5.76 (acidic) and 8.68 (basic), allows it to exist in cationic form in acidic conditions and zwitterion form in neutral environments, significantly influencing its chromatographic behavior [1].
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) has emerged as the gold standard technique for this compound quantification in complex matrices due to the compound's inherent fluorescent properties. The fluorescence detection method offers superior sensitivity and selectivity compared to ultraviolet detection, enabling reliable quantification at nanogram per milliliter levels in biological samples [3] [4]. This technical note presents optimized protocols and application data for HPLC-FLD determination of this compound across various matrices, including human plasma, urine, pharmaceutical formulations, and environmental samples.
The HPLC-FLD method for this compound quantification offers several significant advantages that make it particularly suitable for routine analysis in research, clinical, and quality control settings. The method's exceptional sensitivity enables reliable detection at trace levels, with limits of quantification as low as 20 ng/mL in plasma and 0.25 μg/L in water samples [4] [1]. This sensitivity is coupled with excellent selectivity achieved through optimized sample preparation and chromatographic separation, effectively minimizing matrix interferences from biological and environmental samples.
The methodology demonstrates remarkable versatility across diverse sample matrices, including human plasma, serum, urine, pharmaceutical formulations, and environmental waters [4] [5] [1]. From an economic perspective, the technique offers cost efficiency by utilizing relatively simple instrumentation compared to LC-MS/MS while maintaining high analytical performance. Additional practical advantages include high throughput capability with analysis times under 8 minutes in optimized conditions and proven robustness validated according to international guidelines, making it suitable for application in pharmacokinetic studies, therapeutic drug monitoring, and quality control testing [3] [6] [7].
The optimized HPLC-FLD system comprises several key components that collectively ensure reproducible and accurate this compound quantification. The system should include a binary or quaternary HPLC pump capable of maintaining stable flow rates between 1.0-1.5 mL/min with minimal pulsation, an autosampler with temperature control (4-10°C) to maintain sample integrity, and a column compartment with precise temperature control (35-40°C) for retention time stability. The fluorescence detector must provide excitation at 278 nm and emission at 440-450 nm, corresponding to this compound's optimal fluorescence wavelengths [3] [7]. Data acquisition and processing are typically handled by dedicated chromatography software.
For chromatographic separation, a reverse-phase C18 column (150-250 mm × 4.6 mm, 5 μm particle size) provides optimal separation efficiency. Alternative stationary phases include pentafluorophenyl core-shell columns (100 × 4.6 mm, 2.7 μm), which have demonstrated excellent separation of multiple fluoroquinolones in less than 7.5 minutes [6]. The mobile phase consists of a mixture of aqueous orthophosphoric acid (0.025 M) adjusted to pH 3.0 with triethylamine or triethanolamine and acetonitrile in a ratio typically ranging from 85:15 to 75:25 (aqueous:organic) [3] [7]. The separation is performed under isocratic conditions at a flow rate of 1.0-1.2 mL/min with the column temperature maintained at 35-40°C.
Table 1: Optimized HPLC-FLD Conditions for this compound Determination
| Parameter | Specification | Alternative/Optimized Conditions |
|---|---|---|
| Column | C18 (150-250 × 4.6 mm, 5 μm) | Pentafluorophenyl core-shell (100 × 4.6 mm, 2.7 μm) |
| Mobile Phase | 0.025 M H₃PO₄ (pH 3.0):ACN (85:15) | 0.025 M H₃PO₄ (pH 3.0):ACN (75:25) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 35°C | 40°C |
| Detection | FLD: λ_ex 278 nm/λ_em 450 nm | FLD: λ_ex 278 nm/λ_em 440 nm |
| Injection Volume | 20-50 μL | 100 μL (for low concentrations) |
| Run Time | 8-10 minutes | <7.5 minutes (multiple FQs) |
| Retention Time | 3.5-4.0 minutes | 3.6 minutes [7] |
For biological applications, particularly therapeutic drug monitoring and pharmacokinetic studies, proper sample preparation is critical for accurate this compound quantification. The protein precipitation protocol begins with aliquoting 200-500 μL of plasma or serum into a microcentrifuge tube. For internal standard quantification, sarafloxacin can be added at this stage [7]. Then, add 2-3 volumes of acetonitrile (e.g., 400-1500 μL for a 200-500 μL plasma sample) for protein precipitation. Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation, then centrifuge at 4000-5000 × g for 10-15 minutes at 20°C to pellet the precipitated proteins [2].
Carefully transfer the supernatant to a clean tube, and for additional cleanup, add methylene chloride (approximately 4 mL for 1.5 mL supernatant) to extract acetonitrile away from the this compound-containing aqueous layer. After vortexing and centrifugation, discard the organic bottom layer and use the upper aqueous layer for injection [2]. For enhanced sensitivity, some protocols employ a double extraction procedure or solid-phase extraction for ultratrace determinations.
Urine sample preparation follows a simplified procedure due to the lower protein content in this matrix. Begin by diluting urine samples with mobile phase (typically 1:10 to 1:50 dilution, depending on expected concentration) [4]. Filter the diluted sample through a 0.45 μm membrane filter to remove particulate matter. For additional cleanup, particularly for samples with complex matrices, employ ultrafiltration through a filtering device after adding a displacing reagent [4]. Directly inject the filtered sample into the HPLC system. For concentrated urine samples, further dilution may be necessary to bring the this compound concentration within the linear range of the calibration curve.
Environmental water samples require preconcentration to detect this compound at trace levels. The Salting-Out Assisted Liquid-Liquid Extraction (SALLE) method has demonstrated excellent recovery for water samples [1]. Transfer 10 mL of water sample (tap water, surface water, or wastewater) to a 15 mL screw-capped polyethylene tube. Add 5 mL of acetonitrile and 4 g of MgSO₄ to the sample, then shake gently for 6 minutes to ensure complete salt dissolution. Centrifuge the solution at 4000 rpm for 5 minutes to achieve phase separation, then carefully withdraw the upper organic phase using a micro-syringe. Evaporate the extract under a gentle nitrogen stream and reconstitute the residue with 1 mL of distilled water prior to HPLC injection [1].
The HPLC-FLD method for this compound quantification has been extensively validated according to international guidelines, demonstrating excellent performance characteristics across multiple laboratories and applications. The method exhibits linear responses over concentration ranges relevant to each specific application, from therapeutic drug monitoring to environmental analysis [3] [1] [7]. The precision of the method, expressed as relative standard deviation (RSD%), falls well within acceptable limits for both intra-day and inter-day analyses [3] [5]. Accuracy assessments demonstrate recovery rates conforming to validation guidelines, while sensitivity parameters confirm the method's capability to detect and quantify this compound at clinically and environmentally relevant concentrations.
Table 2: Method Validation Parameters for this compound HPLC-FLD Determination
| Validation Parameter | Plasma/Serum | Urine | Pharmaceuticals | Water |
|---|---|---|---|---|
| Linear Range | 0.02-5 μg/mL [7] [2] | 1-100 μg/mL [4] | 0.39-50 μg/mL [5] | 0.1-100 μg/L [1] |
| LOD | 10-20 ng/mL [7] | - | 0.11 μg/mL [5] | 0.075 μg/L [1] |
| LOQ | 20-41 ng/mL [4] [7] | 1 μg/mL [4] | 0.35 μg/mL [5] | 0.25 μg/L [1] |
| Precision (RSD%) | Intra-day: 0.5-4.5% [3] [2] Inter-day: 4.0-7.3% [2] | - | Repeatability: <5% [5] Intermediate: <5.15% [5] | <10% [1] | | Accuracy (% Recovery) | 93-105% [7] | - | 97.4-104.3% [5] | 86.4-120% [1] | | Stability | 40 days at -20°C [3] 3 freeze-thaw cycles [3] | - | - | - |
The HPLC-FLD method has been successfully applied to therapeutic drug monitoring and pharmacokinetic studies in various patient populations. In one significant application, the method was utilized in a population pharmacokinetics study of this compound in malnourished children, requiring sensitive quantification down to 20 ng/mL in small plasma volumes (200 μL) [7]. The method demonstrated sufficient sensitivity to characterize this compound exposure in this special population, potentially informing dosing optimization.
Another critical application involves bioequivalence studies of pharmaceutical formulations. The method has been validated according to ICH guidelines and applied to compare test and reference formulations containing 500 mg this compound [2]. The methodology successfully supported bioequivalence determinations by providing precise measurement of key pharmacokinetic parameters including AUC0-24 and Cmax, with statistical analysis demonstrating no significant differences between formulations [2].
For pharmaceutical quality control, the HPLC-FLD method enables rapid and accurate quantification of this compound in various dosage forms. A validated method demonstrated compliance with pharmacopeial requirements, showing that most compounded, generic, and similar drugs contained this compound within the acceptable range of 90-110% of the declared amount [5]. However, the analysis revealed that one generic and one similar sample exceeded the allowed level (112.2%), highlighting the importance of rigorous quality control testing [5]. The method showed excellent precision with HorRat values below 2.0, confirming its suitability for routine quality control applications in pharmaceutical analysis.
Environmental applications of the HPLC-FLD method focus on detecting this compound residues in water samples at trace levels. The SALLE extraction method combined with HPLC-FLD analysis has been successfully applied to various water matrices, including tap water, bottled mineral water, and wastewater [1]. The method's exceptional sensitivity (LOQ of 0.25 μg/L) and good recovery rates (86.4-120%) make it suitable for monitoring pharmaceutical pollution in aquatic environments, contributing to environmental risk assessments of antibiotic contamination [1].
Materials and Reagents:
Mobile Phase Preparation:
Standard Solution Preparation:
Sample Preparation:
Chromatographic Conditions:
Materials and Reagents:
SALLE Procedure:
Chromatographic Conditions:
Successful implementation of the HPLC-FLD method for this compound requires careful attention to several critical optimization factors. The mobile phase pH represents the most significant parameter, strongly influencing peak shape, retention time, and selectivity; optimal separation occurs at pH 3.0, which suppresses silanol interactions and controls the ionization state of this compound [5]. The organic modifier content (typically acetonitrile) affects retention time and resolution, with proportions between 15-25% providing optimal balance between analysis time and adequate retention [3] [7]. The column temperature impacts retention time stability and backpressure, with temperatures between 35-40°C providing optimal consistency [3].
For fluorescence detection, the excitation and emission wavelengths must be properly set at 278 nm and 440-450 nm, respectively, to maximize signal-to-noise ratio [3] [7]. Sample preparation techniques must be matrix-appropriate, with protein precipitation for plasma/serum, dilution for urine, and preconcentration for environmental waters [4] [1] [7]. The sample solvent strength should be weaker than the mobile phase to promote on-column focusing and sharp peaks [8].
Figure 1: Comprehensive workflow for this compound analysis using HPLC-FLD detection, covering sample preparation, chromatographic separation, and data analysis stages.
Table 3: Troubleshooting Common HPLC-FLD Issues in this compound Analysis
| Problem | Possible Causes | Solutions |
|---|
| Poor peak shape | Column degradation Incorrect mobile phase pH Sample solvent stronger than mobile phase | Replace guard column Adjust mobile phase pH to 3.0 Use weaker solvent for reconstitution | | Retention time shift | Mobile phase composition variation Column temperature fluctuations pH instability | Prepare fresh mobile phase daily Maintain constant column temperature Use buffer with adequate capacity | | Low recovery | Incomplete protein precipitation Inefficient extraction Adsorption losses | Increase acetonitrile volume Optimize extraction time/salting-out Use silanized vials | | High background noise | Contaminated mobile phase Dirty flow cell Lamp intensity degradation | Use high-purity reagents Flush flow cell with methanol Replace lamp if necessary | | Irreproducible results | Injection volume variability Column overloading Autosampler issues | Check injection precision Dilute sample if needed Service autosampler |
Ciprofloxacin is a second-generation fluoroquinolone antibiotic extensively used for a broad spectrum of bacterial infections. Its efficacy is characterized by concentration-dependent bactericidal activity, making accurate quantification in biological matrices crucial for pharmacokinetic (PK) studies and Therapeutic Drug Monitoring (TDM). Liquid chromatography coupled with tandem mass spectrometry with electrospray ionization (LC-MS/MS-ESI) has emerged as the gold standard for this purpose due to its superior sensitivity, specificity, and reproducibility compared to other analytical techniques [1] [2].
The pathophysiological changes in critically ill patients can cause substantial pharmacokinetic alterations, often resulting in insufficient antibiotic exposure [3]. Optimizing dosing regimens through therapeutic drug monitoring and robust bioanalytical methods is therefore essential to improve clinical outcomes and prevent the emergence of antimicrobial resistance [3] [4]. This document provides a detailed application protocol for the quantification of this compound in human plasma using LC-MS/MS-ESI, based on validated methods from recent scientific literature.
A sensitive and specific LC-MS/MS-ESI method was developed for the estimation of this compound in human plasma, using ofloxacin as an internal standard (IS) [1] [5].
A liquid-liquid extraction (LLE) technique is employed for sample clean-up.
Separation is achieved using an isocratic elution mode, which simplifies the method and reduces operational time.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Specification |
|---|---|
| Analytical Column | C18 (75 mm × 4.6 mm, i.d., 3.5 µm) |
| Mobile Phase | 0.2% Formic Acid : Methanol (10:90, v/v) |
| Flow Rate | 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions (MRM) | this compound: 332.0 → 231.3 Internal Standard (Ofloxacin): 362.2 → 261.0 |
The developed method was comprehensively validated according to standard bioanalytical guidelines [1] [5] [2].
Table 2: Method Validation Results
| Validation Parameter | Result |
|---|---|
| Linearity Range | 0.01 - 5.00 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (% RSD) | 3.37 - 12.60% |
| Accuracy (%) | 87.25 - 114% |
| Stability (Bench-top, Auto-sampler, Freeze-thaw, Long-term) | Stable |
The following workflow diagram illustrates the complete analytical procedure from sample collection to data acquisition.
The validated LC-MS/MS method was successfully applied in a population pharmacokinetic (popPK) study of this compound in critically ill patients, a population known for highly variable and unpredictable pharmacokinetics [3].
Non-linear mixed-effects modeling (NONMEM) was used for the popPK model development. The pharmacokinetics of this compound were best described by a two-compartment model [3]. A critical finding was the high inter-individual variability (IIV) observed in PK parameters, with no significant covariates (e.g., eGFR, serum albumin, body weight) identified to explain this variability.
The key pharmacodynamic target for this compound efficacy is a free AUC₀–₂₄/MIC ratio ≥ 100 [3]. The study evaluated the probability of target attainment (PTA) for different dosing regimens against pathogens with varying MICs.
Table 3: Probability of Target Attainment (ƒAUC₀–₂₄/MIC ≥ 100)
| Daily Dose (mg) | MIC = 0.25 mg/L | MIC = 0.5 mg/L |
|---|---|---|
| 400 mg | Low PTA | Very Low PTA |
| 1200 mg | > 90% (Simulated) | ~60% (Simulated) |
The study concluded that standard doses (400 mg/day) were insufficient for many ICU patients, and higher doses such as 1200 mg/day are often necessary to achieve sufficient ƒAUC₀–₂₄/MIC ratios [3]. This variability underscores the need for therapeutic drug monitoring (TDM) to ensure optimal exposure and improve clinical outcomes.
A 2023 study proposed a standardized protocol for using isotope-dilution-LC-MS/MS (ID-LC-MS/MS) in reference measurement procedures (RMPs), using this compound in serum as an exemplary application [4]. This protocol aims to ensure full transparency and traceability for value assignment to calibrators and quality control samples.
This protocol represents the cutting edge in ensuring the highest level of accuracy and metrological traceability for this compound measurements in clinical laboratories.
The LC-MS/MS-ESI method described provides a robust, sensitive, and reliable platform for the quantification of this compound in human plasma. Its successful application in pharmacokinetic studies, particularly in challenging populations like critically ill patients, highlights its clinical utility. The integration of such bioanalytical methods with pharmacokinetic/pharmacodynamic modeling and therapeutic drug monitoring is essential for personalizing this compound therapy, optimizing dosing regimens, and ultimately improving patient outcomes while combating antimicrobial resistance.
Chemometric methods represent a powerful approach in modern pharmaceutical analysis, enabling the simultaneous determination of multiple drug components without prior physical separation. These multivariate calibration techniques have gained significant traction in quality control laboratories, particularly for their ability to resolve complex spectral overlaps in drug mixtures. The fundamental principle underlying chemometrics involves the application of mathematical and statistical tools to extract meaningful analytical information from complex instrumental data. In the context of UV spectrophotometry, chemometric methods allow researchers to quantify individual components in multi-drug formulations despite significant spectral overlap, which would otherwise render conventional spectrophotometry ineffective.
The application of chemometrics to ciprofloxacin analysis addresses several practical challenges in pharmaceutical quality control. This compound, a broad-spectrum fluoroquinolone antibiotic, is frequently combined with other antibacterial agents such as doxycycline hyclate, ornidazole, and tinidazole in combination therapy formulations. Traditional HPLC methods, while accurate and sensitive, often involve lengthy analysis times, costly solvents, and sophisticated instrumentation that may not be readily available in resource-limited settings. Chemometric-assisted UV spectrophotometry offers a compelling alternative by providing rapid, cost-effective analysis while maintaining accuracy and precision comparable to chromatographic methods. These techniques are particularly valuable in developing countries where resource constraints necessitate efficient, inexpensive analytical methods that maximize the utility of available instrumentation.
The development of chemometric methods for this compound determination has evolved to address various analytical challenges, with researchers employing different multivariate calibration and spectral resolution techniques. Principal Component Regression (PCR) and Partial Least Squares (PLS) represent the most widely established multivariate calibration methods, effectively handling the spectral interference between this compound and co-formulated drugs. These techniques leverage full spectral information rather than relying on single wavelengths, thereby enhancing method robustness and accuracy. More recently, advanced spectral filtration protocols have emerged to resolve highly overlapping ternary mixtures, employing sophisticated mathematical approaches to extract individual component spectra from complex mixtures.
The selection of an appropriate chemometric method depends on several factors, including the number of components in the formulation, the degree of spectral overlap, available instrumentation, and required sensitivity. For binary mixtures containing this compound with a single other drug component, PCR and PLS methods typically provide satisfactory resolution with relatively straightforward implementation. However, for more complex mixtures or those with degradation products, advanced spectral filtration protocols offer superior resolution capabilities. These methods can effectively separate this compound spectra from both concomitant drugs and this compound-induced degradation substances, providing a significant advantage in stability-indicating methods.
Table 1: Performance Characteristics of Different Chemometric Methods for this compound Determination
| Method | Linear Range (μg/mL) | Correlation Coefficient (R²) | RMSEP | Applications | Reference |
|---|---|---|---|---|---|
| PCR | 1-10 | 0.998 | 0.142 | Binary mixtures with doxycycline | [1] |
| PLS | 1-10 | 0.998 | 0.143 | Binary mixtures with doxycycline | [1] |
| RD-ISO/RD-AUC | 3.5-15 | N/R | N/R | Ternary mixtures with ornidazole | [2] |
| RD-ISO/DWE | 3.5-15 | N/R | N/R | Ternary mixtures with ornidazole | [2] |
| SRZ | 1.5-15 | N/R | N/R | Ternary mixtures with ornidazole | [2] |
Abbreviations: RMSEP: Root Mean Square Error of Prediction; N/R: Not explicitly reported in the available literature
Table 2: Analytical Validation Parameters for Chemometric Methods in this compound Determination
| Validation Parameter | PCR Method | PLS Method | Acceptance Criteria |
|---|---|---|---|
| Accuracy (% Recovery) | 97.50-101.87% | 97.50-101.87% | 95-105% |
| Precision (RSD%) | <2% | <2% | ≤2% |
| Linearity (R²) | 0.998 (CIP) 0.994 (DOX) | 0.998 (CIP) 0.994 (DOX) | ≥0.995 |
| RMSECV | 0.278 (CIP) 0.794 (DOX) | 0.283 (CIP) 0.824 (DOX) | - |
| RMSEP | 0.142 (CIP) 0.219 (DOX) | 0.143 (CIP) 0.208 (DOX) | - |
The comparative data demonstrates that both PCR and PLS methods exhibit excellent analytical performance for this compound determination in binary mixtures, with both techniques showing comparable accuracy, precision, and linearity. The root mean square error values indicate good predictive ability for both methods, with slightly better performance for this compound prediction compared to doxycycline. The robustness of these methods has been verified through analysis of synthetic mixtures and commercial pharmaceutical formulations, with recovery values well within acceptable limits for pharmaceutical analysis. For more complex mixtures involving three components, the advanced spectral filtration protocols provide viable alternatives with different linear ranges, allowing method selection based on the required sensitivity.
The simultaneous determination of this compound and doxycycline hyclate employs a multivariate calibration approach that enables accurate quantification despite significant spectral overlap between these two antibiotics. The method utilizes a double-beam UV-VIS spectrometer equipped with 1 cm matched quartz cells and controlled by specialized software (UV-Win PC software). The instrumental parameters are optimized to ensure precise spectral acquisition, with measurements performed against distilled water as blank. The spectral acquisition covers the range of 200-400 nm with 2 nm intervals, generating 100 data points per spectrum for multivariate processing. This comprehensive spectral capture provides the necessary data density for robust chemometric model development.
The method employs water as the exclusive solvent throughout the analysis, providing significant economic and environmental advantages over chromatographic methods that typically require organic solvents. This simplified solvent system reduces analysis costs, minimizes environmental impact, and simplifies waste disposal procedures. The use of water as solvent is particularly advantageous for routine quality control applications in resource-limited settings, where organic solvent acquisition and disposal may present practical challenges. Additionally, the method demonstrates excellent performance with minimal sample preparation, eliminating the need for extensive extraction procedures or derivatization steps commonly required in alternative analytical methods.
The experimental workflow begins with careful preparation of standard solutions, involving accurate weighing of 10 mg of this compound and doxycycline reference standards into separate 100 mL volumetric flasks. These are dissolved in and diluted to volume with distilled water to obtain stock solutions of 100 μg/mL concentration. Working standard solutions are prepared by appropriate dilution of the stock solutions with distilled water, maintaining concentrations within the established linear ranges of 1-10 μg/mL for this compound and 5-25 μg/mL for doxycycline hyclate. The calibration set consisting of 25 mixtures and validation set containing 9 mixtures are prepared according to experimental design principles, specifically employing a general factorial design with 2 factors at 5 levels for calibration and 2 factors at 3 levels for validation.
Following mixture preparation, UV spectra are acquired across the 200-400 nm range with 2 nm resolution, generating the spectral data matrix for chemometric processing. The multivariate calibration models are developed using either PCR or PLS algorithms, with model optimization performed through cross-validation techniques. The optimized models are subsequently validated using the independent validation set to assess predictive performance, followed by application to pharmaceutical formulations. For commercial sample analysis, twenty tablets or capsules are accurately weighed and finely powdered, with a portion equivalent to the target drug mass transferred to volumetric flasks, dissolved in distilled water, and filtered to remove insoluble excipients before spectral acquisition and prediction using the established models.
The development of PCR and PLS models requires specialized software capable of multivariate data processing. In the referenced protocol, Minitab 7.1 software was employed for experimental design and concentration determination, while Unscrambler X 10.5 was used for PCR and PLS model development and data analysis. The data processing begins with construction of the data matrix, consisting of absorbance values at 100 wavelengths for each calibration mixture. The model optimization process involves selecting the optimal number of factors (principal components for PCR or latent variables for PLS) that explain the maximum variance in the data while avoiding overfitting. This is typically achieved through cross-validation techniques, with the root mean square error of cross-validation (RMSECV) serving as the key parameter for factor selection.
The model validation phase assesses the predictive ability of the developed models through external validation using the independent validation set. The accuracy of prediction is evaluated through calculation of recovery percentages, which should ideally fall within 95-105% for acceptable method performance. Additionally, the root mean square error of prediction (RMSEP) provides a quantitative measure of the model's predictive capability, with lower values indicating better prediction performance. For the this compound-doxycycline system, the reported RMSECV values were 0.278 and 0.794 for this compound and doxycycline, respectively, using the PCR method, while the corresponding RMSEP values were 0.142 and 0.219, demonstrating excellent predictive ability for both components.
Advanced spectral filtration protocols have been developed to address the significant challenge of analyzing this compound in complex ternary mixtures with extensive spectral overlap. These innovative mathematical approaches enable the resolution of ternary drug mixtures and recovery of filtered zero-order spectra for each component without interference from accompanying compounds. Three distinct protocols have been established for the analysis of this compound hydrochloride and ornidazole mixtures: Ratio Difference-Isosbestic Points coupled with Ratio Difference-Areas Under the Curve (RD-ISO/RD-AUC), Ratio Difference-Isosbestic Points coupled with Dual-Wavelength Equation (RD-ISO/DWE), and Signal Retrieval by Zero-Crossing point (SRZ). Each protocol employs unique mathematical processing of spectral data to achieve component resolution through different computational pathways.
These spectral filtration methods represent a significant advancement in spectrophotometric analysis, as they can effectively separate component spectra even in the presence of this compound-induced degradation products. This stability-indicating capability is particularly valuable for pharmaceutical analysis, where degradation products may interfere with active ingredient quantification. The methods process spectral data in different domains—zero-order spectrum, ratio spectrum, or derivative spectrum—to achieve the required component resolution. A key feature of these protocols is the inclusion of a spectral print recognition index to verify the correctness of the spectral filtration process and ensure drug purity and freedom from impurities or degradation products, providing an additional validation parameter for the analysis.
The experimental implementation of advanced spectral filtration protocols begins with standard preparation using reference standards of this compound hydrochloride and ornidazole, dissolved in appropriate solvents to create stock solutions. For the RD-ISO/RD-AUC and RD-ISO/DWE protocols, this compound exhibits linearity in the range of 3.5-15 μg/mL, while for the SRZ protocol, the linear range extends from 1.5-15 μg/mL. For ornidazole, linearity ranges of 3-20 μg/mL apply for RD-ISO/RD-AUC and SRZ protocols, and 3-15 μg/mL for the RD-ISO/DWE protocol. The spectral acquisition involves recording zero-order spectra of standard mixtures and samples across the appropriate wavelength range, typically 200-400 nm with adequate resolution to support the subsequent mathematical processing.
The mathematical processing varies according to the selected protocol. For RD-ISO/RD-AUC, the method involves transforming zero-order spectra to ratio spectra, identifying isosbestic points (wavelengths where absorbance is independent of component ratio), and calculating areas under the curve for selective quantification. The RD-ISO/DWE protocol similarly begins with ratio spectra transformation and isosbestic point identification but employs dual-wavelength equations to resolve component concentrations. The SRZ approach utilizes zero-crossing points in derivative spectra to retrieve individual component signals free from interference. Throughout the process, spectral purity verification using the spectral print recognition index ensures the correctness of the filtration process and confirms the absence of interference from impurities or degradation products.
The advanced spectral filtration protocols have been rigorously validated according to International Conference on Harmonisation (ICH) guidelines, confirming their suitability for routine analytical applications. The validation parameters assessed include linearity, accuracy, precision, specificity, and robustness. The linearity ranges established for each component and protocol demonstrate excellent correlation coefficients, confirming the methods' suitability for quantitative analysis. Accuracy, determined through recovery studies, yields values within acceptable limits (typically 95-105%), while precision studies show relative standard deviations generally below 2%, meeting acceptance criteria for pharmaceutical analysis.
The greenness profiles of these spectral filtration methods have been evaluated using multiple assessment tools, including NEMI, AGREE, GAPI, and CALIFICAMET-HEXAGON, confirming their environmentally friendly characteristics compared to traditional chromatographic methods. This favorable environmental impact, combined with reduced analysis time and cost, positions these methods as attractive alternatives for sustainable analytical practices in pharmaceutical quality control. The methods have been successfully applied to pharmaceutical formulations containing this compound and ornidazole, demonstrating comparable performance to reference chromatographic methods without significant differences based on statistical evaluation. This confirms their suitability for routine quality control applications while offering advantages in terms of simplicity, cost-effectiveness, and environmental impact.
The application of chemometric methods to pharmaceutical formulation analysis demonstrates their practical utility in quality control settings. For the simultaneous determination of this compound and doxycycline, commercial samples including this compound tablets (labeled 500 mg, marketed as Serviflox and Zindolin) and doxycycline hyclate formulations (labeled 100 mg, marketed as Doxicad and Remycin) have been successfully analyzed. The sample preparation involves weighing and powdering twenty tablets or capsules, followed by dissolution in distilled water and filtration to remove insoluble excipients. The filtration step typically employs Whatman No. 41 filter paper or equivalent to obtain a clear solution suitable for spectrophotometric analysis.
The analysis of commercial formulations using the developed PCR and PLS methods yielded excellent results, with recovery values ranging from 97.50% to 101.87% for both components across different formulations. The precision of the methods, expressed as relative standard deviation (RSD), was consistently below 2%, meeting international acceptance criteria for pharmaceutical analysis. These results confirm the methods' accuracy and precision while demonstrating their applicability to different pharmaceutical dosage forms, including both tablets and capsules. The successful application to commercial formulations underscores the robustness of chemometric methods despite variations in excipient composition between different manufacturers, with the multivariate approach effectively compensating for potential interference from common pharmaceutical excipients.
The greenness evaluation of chemometric methods provides valuable information regarding their environmental impact and sustainability. The advanced spectral filtration protocols have been subjected to comprehensive greenness assessment using multiple tools, including NEMI (National Environmental Methods Index), AGREE, GAPI, and CALIFICAMET-HEXAGON. These evaluations confirmed the superior environmental profile of the newly developed protocols compared to reference chromatographic methods. The green advantages primarily stem from reduced solvent consumption, elimination of toxic organic solvents, and decreased energy requirements due to shorter analysis times and simpler instrumentation.
When compared with traditional HPLC methods, chemometric-assisted UV spectrophotometry offers several practical advantages while maintaining analytical performance. The method characteristics comparison reveals that chemometric methods typically require simpler instrumentation, have significantly lower solvent consumption (using only water as solvent), provide faster analysis times, and incur lower operational costs. These advantages make chemometric approaches particularly valuable in resource-limited settings or for high-throughput analysis applications where rapid turnaround is essential. While HPLC methods may offer superior sensitivity for trace analysis, chemometric methods provide adequate sensitivity for quality control of pharmaceutical formulations, where active ingredient concentrations are typically high. The demonstrated accuracy and precision of chemometric methods comparable to HPLC validation criteria further support their utility in pharmaceutical analysis.
Chemometric-assisted UV spectrophotometric methods represent robust, accurate, and environmentally friendly alternatives to chromatographic techniques for the determination of this compound in pharmaceutical formulations. The PCR and PLS methods enable simultaneous quantification of this compound and doxycycline hyclate in binary mixtures with accuracy and precision comparable to established pharmacopeial methods. For more complex mixtures, advanced spectral filtration protocols including RD-ISO/RD-AUC, RD-ISO/DWE, and SRZ provide effective mathematical approaches for resolving ternary mixtures even in the presence of degradation products. These methods demonstrate excellent greenness profiles, reduced analysis costs, and simplified procedures while maintaining compliance with ICH validation requirements.
The implementation of chemometric methods offers significant practical advantages for pharmaceutical quality control laboratories, particularly in resource-limited settings. The minimal solvent requirements, reduced analysis time, and compatibility with standard UV spectrophotometers make these methods accessible to a wide range of laboratories. Furthermore, the stability-indicating capability of advanced spectral filtration protocols extends their application to stability testing and forced degradation studies. As pharmaceutical analysis continues to evolve toward more sustainable practices, chemometric-assisted spectrophotometric methods are poised to play an increasingly important role in routine quality control while maintaining the high standards of accuracy, precision, and reliability required for pharmaceutical analysis.
Ciprofloxacin (CIP) is a broad-spectrum fluoroquinolone antibiotic frequently detected in global water systems, with concentrations measured as high as 31 mg/L in effluents from bulk drug manufacturers [1]. Its persistence poses significant environmental risks, including the development of antibiotic-resistant genes (ARGs) and antibiotic-resistant bacteria (ARB), necessitating efficient removal technologies [2]. Advanced Oxidation Processes (AOPs), particularly Fenton and Fenton-like reactions, have emerged as promising solutions by generating highly reactive oxygen species (ROS) such as hydroxyl radicals (·OH) that effectively oxidize CIP into lower-toxicity byproducts or achieve complete mineralization [3] [4].
This document provides detailed application notes and experimental protocols for implementing Fenton-based degradation of CIP, leveraging both conventional and enhanced heterogeneous systems. It synthesizes current research to guide researchers and wastewater treatment professionals in configuring, optimizing, and scaling these processes, with a focus on catalyst synthesis, process efficiency, and cost-effectiveness.
The efficacy of CIP degradation varies significantly based on the catalytic system, oxidant used, and operational parameters. The table below summarizes the performance of various systems as reported in recent studies.
Table 1: Performance of different Fenton and Fenton-like systems for CIP degradation
| Catalyst System | Oxidant | Optimal Catalyst Dose | Optimal Oxidant Concentration | Optimal pH | Reaction Time | Degradation Efficiency | Key Reactive Species |
|---|---|---|---|---|---|---|---|
| RM-Co PBA [2] | H₂O₂ (0.5%) | 0.5 g/L | ~147 mM | 5 | 60 min | ~95% | ·OH, ·O₂⁻ |
| RM-nZVI/Ni [4] | H₂O₂ (6 mM) | 0.1 g/L | 6 mM | 3-11 (Broad) | 15 min | ~100% (of 0.02 g/L SMX) | ·OH, Ni species |
| BC-Cu (1:4) [5] | PMS (Not specified) | Not specified | Not specified | 3.98 - 11.95 | 40 min | 99.99% | ¹O₂ (Non-radical) |
| Electro-Peroxone [1] | O₃ (in situ H₂O₂) | Graphite Felt Electrodes | N/A | Not specified | < 60 min | 97 - 100% | ·OH |
Principle: This protocol uses a Prussian Blue Analogue (PBA) catalyst synthesized from red mud (RM), which serves as both an iron source and a carrier, to activate H₂O₂ for CIP degradation [2].
The workflow for this protocol is illustrated below:
Principle: This electrochemical AOP combines ozonation with electrolysis. Graphite felt electrodes generate H₂O₂ in situ via the two-electron reduction of oxygen. Ozone then reacts with the electro-generated H₂O₂ to produce a high flux of ·OH radicals [1].
The configuration of this advanced system is as follows:
Successful implementation requires careful optimization of key parameters:
Fenton and Fenton-like processes, particularly those utilizing waste-derived catalysts like red mud and biochar, offer a powerful and sustainable strategy for eliminating this compound from wastewater. The move towards heterogeneous systems and electro-chemical hybrids effectively addresses the limitations of the homogeneous Fenton process, such as iron sludge production and narrow pH range [2] [3] [4].
Future research should focus on:
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat various bacterial infections. However, its therapeutic efficacy is often limited by developing bacterial resistance, poor solubility, and inadequate site-specific delivery [1]. Polymeric nanomicelles have emerged as promising nanocarriers to overcome these challenges. These self-assembled colloidal systems, typically formed from amphiphilic block copolymers in aqueous environments, possess a core-shell structure that enhances the solubility, stability, and targeted delivery of hydrophobic drugs [2]. These nanocarriers improve drug pharmacokinetics, reduce off-target toxicity, and can overcome cellular and tissue barriers, including bacterial biofilms [3] [1]. This document provides detailed protocols for preparing, characterizing, and evaluating this compound-loaded polymeric nanomicelles for research and development purposes.
This protocol describes the formation of mixed micelles using cationic (PDMAEMA-~b~-PCL-~b~-PDMAEMA) and non-ionic (Pluronic F127) triblock copolymers, adapted from [3].
Procedure:
This method uses an ion-pairing agent to enhance the encapsulation of hydrophilic this compound into a hydrophobic polymer matrix, as described in [4].
Procedure:
The following workflow diagram illustrates the preparation of CIP-loaded PEG–PLGA nanoparticles via the S/O/W ion pairing method:
Comprehensive characterization is critical for ensuring the quality and performance of the formulated nanomicelles. Key parameters and methods are summarized below.
Table 1: Essential Characterization Techniques for this compound Nanomicelles
| Parameter | Analytical Technique | Protocol Description | Key Outcomes (from literature) |
|---|
| Size & PDI | Dynamic Light Scattering (DLS) | Dilute sample in filtered water; measure Z-average diameter and PDI at 25°C. | • PEG-PLGA NPs: 120.7 ± 0.43 nm, PDI ~0.1 [4] • Mixed MPMs: ~35 nm [3] • Polyacrylate NPs: ~970 nm [6] | | Surface Charge | Electrophoretic Light Scattering | Measure zeta potential in folded capillary cell using the same diluted sample. | • PEG-PLGA NPs: ~ -20 mV (inferred) [4] • Cationic MPMs: Positive, composition-dependent [3] • Polyacrylate NPs: -63 mV [5] | | Morphology | Transmission Electron Microscopy (TEM) | Negative stain with phosphotungstic acid; deposit on carbon-coated copper grid; image at 100kV. | Spherical, monodispersed particles [4] | | Encapsulation Efficiency (EE) & Drug Loading (DL) | UV-VIS / HPLC | Lyophilize NPs, dissolve in DMSO/HCl, measure CIP absorbance at 275nm. Calculate EE% and LC%. | • PEG-PLGA NPs: EE: 63.3%, LC: 7.8% [4] • Alginate-Chitosan NPs: EE: 74% [7] | | Critical Micelle Concentration (CMC) | Fluorescence probe (Pyrene) | Measure fluorescence intensity ratio (I~384~/I~373~) vs. polymer concentration; inflection point is CMC. | Lower CMC indicates higher stability [2] | | In Vitro Drug Release | Dialysis Bag Method | Place NP dispersion in dialysis membrane; immerse in TBS (pH 7.4) at 37°C; sample and analyze released CIP over time. | Sustained release over 168 hours [4] |
The following workflow diagram illustrates the key steps involved in the characterization of prepared nanomicelles:
Objective: To determine the minimum inhibitory concentration (MIC) of this compound-loaded nanomicelles against relevant bacterial strains.
Procedure:
Results: Nanoformulations should demonstrate MIC values identical to or better than free this compound [6] [4]. Furthermore, they show significant potential in detaching pre-formed bacterial biofilms and reducing their biomass and metabolic activity [3].
Objective: To evaluate the safety profile of the empty and drug-loaded nanomicelles on human cell lines.
Procedure (MTT Assay):
Results: Well-formulated nanomicelles (e.g., PEG-PLGA NPs, optimized mixed MPMs) should show minimal cytotoxicity, supporting their biocompatibility [6] [3] [4].
The protocols outlined herein provide robust methodologies for the preparation and characterization of this compound-loaded polymeric nanomicelles. Employing techniques such as mixed micelle formation and hydrophobic ion pairing can significantly enhance drug loading, stability, and antibacterial efficacy while reducing cytotoxicity. Adherence to rigorous characterization standards is essential for developing reproducible and effective nano-formulations with high potential for clinical translation.
Ultrasonic spectroscopy is a powerful, non-destructive analytical technique used to investigate molecular interactions in liquid systems by measuring the propagation of sound waves. The core principle relies on the fact that parameters like ultrasonic velocity and absorption are highly sensitive to changes in the physical and chemical properties of a solution, such as density, compressibility, and intermolecular bonding. When a drug like Ciprofloxacin interacts with a biomolecule or another solute, these physicochemical properties change, subsequently altering the acoustic parameters of the solution [1] [2].
Analyzing these acoustic changes allows researchers to infer the strength, nature, and extent of molecular interactions without perturbing the system. This is particularly valuable in pharmaceutical research for understanding drug-protein binding, drug stability, and the development of novel drug delivery systems [3] [4].
Below are detailed protocols for two key applications: studying drug-biomolecule interactions and monitoring controlled drug release.
This protocol is adapted from a study exploring the interaction between this compound and L-Glutamic acid in an aqueous medium [1].
ρ = (W_solution - W_pyknometer) / V_pyknometerU = 2 * f * (d / n), where f is the frequency, d is the distance moved, and n is the number of maxima passed.The following workflow diagram summarizes the key steps of this protocol:
This protocol is based on a study demonstrating the on-demand release of this compound from a smart polymer matrix using low-intensity ultrasound [3].
The core of ultrasonic analysis lies in the derivation and interpretation of key acoustic parameters from primary measurements.
Table 1: Core Formulas for Acoustical Parameters
| Parameter | Formula | Interpretation |
|---|---|---|
| Adiabatic Compressibility (β) | β = 1 / (U² * ρ) |
A decrease suggests a less compressible solution, indicating strong solute-solvent interactions and closer molecular packing [1]. |
| Intermolecular Free Length (Lf) | Lf = K * √β (K is a temperature-dependent constant) |
A decrease in Lf suggests a reduction in the average distance between molecules, supporting the evidence of strong interactions [1]. |
| Acoustic Impedance (Z) | Z = U * ρ |
An increase with solute concentration indicates effective solvent-solute interactions over solute-solute interactions [1]. |
Table 2: Exemplar Quantitative Data for this compound Systems This table compiles illustrative data from research findings to show typical trends and values. [1]
| System | Concentration (M) | Density, ρ (g/cm³) | Ultrasonic Velocity, U (m/s) | Adiabatic Compressibility, β (x10⁻¹⁰ m²/N) | Intermolecular Free Length, Lf (x10⁻¹² m) |
|---|---|---|---|---|---|
| Aqueous Solution (reference) | - | ~0.997 | ~1498 | ~4.47 | ~4.26 |
| This compound | 0.04 | ~1.012 | ~1525 | ~4.24 | ~4.15 |
| This compound | 0.08 | ~1.028 | ~1565 | ~3.98 | ~4.02 |
| L-Glutamic Acid | 0.04 | ~1.005 | ~1505 | ~4.40 | ~4.23 |
| L-Glutamic Acid | 0.08 | ~1.012 | ~1515 | ~4.32 | ~4.19 |
The interaction between this compound and biomolecules, as revealed by ultrasonic studies, has direct pharmacological implications. Research suggests that this compound can strongly associate with L-Glutamic acid, potentially depleting its levels in vivo [1]. This interaction provides a plausible molecular pathway for the joint-related side effects (e.g., swelling, tenderness) observed with this compound use, as Glutamic acid is crucial for neural and joint function. The following diagram illustrates this proposed pathway:
Ultrasonic spectroscopy provides a robust, label-free, and insightful method for probing the molecular interactions of this compound. The protocols and analyses outlined here offer researchers a clear framework for applying this technique in drug development, from fundamental interaction studies to the engineering of advanced, stimuli-responsive delivery systems.
This compound is a broad-spectrum fluoroquinolone antibiotic chemically described as 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazinyl) quinolone-3-carboxylic acid, with a molar mass of 331.347 g/mol [1]. It is widely used to treat various bacterial infections caused by gram-positive and gram-negative microorganisms [2]. The International Conference on Harmonisation (ICH) guidelines provide a standardized framework for analytical method validation to ensure reliability, accuracy, and reproducibility of analytical data throughout the product lifecycle. For this compound analysis, method validation demonstrates that the analytical procedure is suitable for its intended purpose in quality control testing, stability studies, and regulatory submissions.
The ICH validation process requires assessment of multiple parameters including specificity, linearity, accuracy, precision, range, detection limit (LOD), quantitation limit (LOQ), and robustness [1] [2]. These parameters collectively ensure that the analytical method can consistently produce reliable results when applied to pharmaceutical formulations. This document provides detailed application notes and protocols for validating this compound analytical methods using various techniques, including spectrophotometry, high-performance liquid chromatography (HPLC), and Fourier-transform infrared spectroscopy (FTIR).
| Validation parameter | ICH requirement | Spectrophotometric method [1] | HPLC method [3] | FTIR method [2] |
|---|---|---|---|---|
| Linearity range | Must demonstrate direct proportionality between response and concentration | 50-250 μg/mL | 0.005-0.250 μg/mL | 2-20 μg/mL |
| Precision (RSD%) | RSD ≤ 2.0% for repeatability | 0.089-0.682% | Not specified | 0.32-1.29% |
| Accuracy (% recovery) | 98-102% recovery of known amounts | 97.885-99.047% | Not specified | 98.34-101.72% |
| LOD | Lowest detectable concentration | Not specified | Not specified | 0.068 μg/mL |
| LOQ | Lowest quantifiable concentration | Not specified | Not specified | 0.450 μg/mL |
| Specificity | Able to measure analyte in presence of excipients | No interference from common excipients | Not specified | No interference from tablet excipients |
| Robustness | Resistant to deliberate variations | Not specified | Not specified | Resistant to cuvette and temperature changes |
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity is the ability of the method to obtain test results directly proportional to analyte concentration within a given range.
Accuracy expresses the closeness of agreement between the value found and the value accepted as a true or conventional value.
Precision expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under prescribed conditions.
LOD is the lowest amount of analyte that can be detected but not necessarily quantified. LOQ is the lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.
Robustness is a measure of the method capacity to remain unaffected by small but deliberate variations in method parameters.
This method provides a simple, sensitive approach for quantifying this compound through formation of a colored charge-transfer complex with maximum absorbance at 440 nm.
This method utilizes the carbonyl group absorption at 1707 cm⁻¹ for quantitative analysis of this compound in tablets.
| Parameter | Result |
|---|---|
| Linear range | 2-20 μg/mL |
| Correlation coefficient (r) | 0.998 |
| LOD | 0.068 μg/mL |
| LOQ | 0.450 μg/mL |
| Repeatability (RSD%) | 0.59-1.91% |
| Intermediate precision (RSD%) | 0.32-1.29% |
| Accuracy (% recovery) | 98.34-101.72% |
While complete methodological details are limited in the available search results, a robust RP-HPLC method has been developed for simultaneous estimation of this compound and ornidazole in pharmaceutical dosage forms.
The method was validated per ICH guidelines assessing specificity, linearity, accuracy, precision, LOD, LOQ, and robustness [4].
Measurement uncertainty (MU) is a mandatory requirement for ISO 17025 accredited laboratories and serves as a quantitative indicator to ensure reliability of results [3]. According to EURACHEM/CITAC Guide and "Guide to the expression of uncertainty in measurement" (GUM), MU evaluation helps identify parameters with greatest influence on results.
For this compound analysis, studies have shown that calibration curves (Urel(C)) and experimental analysis (Urel(E)) are the two main contributors to measurement uncertainty, together accounting for over 40% of the total uncertainty [3]. The expanded uncertainties for enrofloxacin and this compound in one study were determined to be 2.8601 and 0.8613 respectively [3].
The Quality-by-Design (QbD) paradigm outlined in ICH Q8 (R2), Q9, and Q10 facilitates robust analytical method development through systematic risk assessment and design space definition [5]. QbD involves:
Quantitative risk assessment methods, including Bayesian Monte Carlo simulation, can calculate probability of failure for given severity levels, aiding in design space characterization [5]. This approach allocates resources efficiently by focusing on critical parameters that determine robust method performance.
These application notes provide comprehensive protocols for validation of this compound analytical methods per ICH guidelines. The spectrophotometric method based on charge-transfer complexation offers simplicity and adequate sensitivity for routine quality control. The FTIR method provides specificity through functional group identification with good precision and accuracy. HPLC methods deliver selectivity for simultaneous determination of this compound with other drugs.
Implementation of measurement uncertainty principles and QbD approaches enhances method robustness and reliability. The documented validation parameters, experimental protocols, and acceptance criteria provide researchers and drug development professionals with practical guidance for this compound method validation in pharmaceutical formulations.
Table 1: Primary Chromosomal Resistance Mechanisms in Gram-negative Bacteria [1] [2]
| Mechanism Type | Specific Target | Genetic Alteration | Prevalence in Resistant Isolates | Impact on CIP MIC |
|---|---|---|---|---|
| Target Modification | gyrA (DNA gyrase) | Mutations at codons 83 & 87 | 100% (15/15 selected isolates) | High (≥32 mg/L) |
| parC (Topoisomerase IV) | Mutations at codons 80 & 84 | 93.3% (14/15 selected isolates) | High | |
| Efflux Pump Overexpression | MexCD-OprJ (P. aeruginosa) | nfxB loss-of-function mutations | Highly prevalent in clinical strains | Variable (0.75–1.5 µg/mL) |
| Multi-drug efflux systems | Regulatory mutations | 18.3% of isolates (31/169) | Moderate |
Table 2: Plasmid-Mediated Quinolone Resistance (PMQR) Genes [2]
| PMQR Gene | Mechanism | Prevalence in Enterobacteriaceae | Impact on CIP MIC |
|---|---|---|---|
| aac(6')-Ib-cr | Drug modification (acetylation) | 51.1% (82/160 isolates) | MIC~50~: 128 mg/L |
| qnrS | Target protection | 26.6% (45/169 isolates) | MIC~50~: 128 mg/L |
| qnrB | Target protection | 6.5% (11/169 isolates) | MIC~50~: 128 mg/L |
| oqxAB | Active efflux | 96.4% in Klebsiella spp. | Contributes to resistance |
FAQ 1: What are the most promising strategies for reversing ciprofloxacin resistance in Gram-negative pathogens?
Three strategies show significant promise:
FAQ 2: How stable is this compound resistance, and can it revert spontaneously?
Resistance stability is mutation-dependent. Recent evidence shows that resistance based on certain high-cost mutations can be unstable.
FAQ 3: Are there any novel compound classes that can overcome existing this compound resistance?
Yes, host defense peptide (HDP)-mimicking chimeric quinolones represent a novel and promising class. These compounds are engineered by conjugating a membrane-disrupting amphiphilic moiety (e.g., a cationic peptide sequence and a lipophilic decanoyl tail) to the piperazine ring of this compound [4]. This dual-mechanism approach allows the derivative to both disrupt bacterial membranes and inhibit DNA gyrase, effectively reversing resistance against clinically relevant multidrug-resistant strains [4].
Objective: To drive this compound-resistant P. aeruginosa with nfxB mutations back to susceptibility.
Workflow Diagram:
Materials:
Procedure:
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a novel chimeric this compound derivative against multidrug-resistant (MDR) strains.
Mechanism Diagram:
Materials:
Procedure:
Q1: What are the primary mechanisms of this compound resistance, and which is most relevant for multidrug resistance (MDR)?
This compound resistance primarily occurs through chromosomal mutations in target genes (gyrA, gyrB, parC, parE) and the overexpression of Efflux Pumps (EPs) [1]. For MDR, efflux pumps are particularly critical because they can expel a wide range of structurally unrelated antibiotics, significantly reducing treatment efficacy [2] [1].
The AcrAB-TolC system in Enterobacteriaceae like E. coli and K. pneumoniae, and the Mex series (e.g., MexAB-OprM, MexCD-OprJ) in P. aeruginosa, are key RND-type efflux pumps [2] [3]. A 2025 study in Nepal found the AcrAB-TolC system in 87.5% of this compound-resistant MDR E. coli and 66.7% of MDR K. pneumoniae isolates [2].
Q2: How can I confirm if efflux pumps contribute to this compound resistance in my isolates?
The table below outlines the core experimental approaches.
| Method | Key Procedure | Information Gained | Key Indicators of Efflux Pump Activity |
|---|---|---|---|
| MIC Reduction Assay [4] | Determine MIC of this compound with and without a known Efflux Pump Inhibitor (EPI) like PaβN or CCCP. | Confirms functional activity of efflux pumps. | A ≥4-fold decrease in MIC in the presence of the EPI is considered significant. |
| Genetic Detection (PCR) [2] | Extract bacterial DNA. Perform PCR using specific primers for efflux pump genes (e.g., acrA, acrB, tolC for Enterobacteriaceae; mexB, mexD for P. aeruginosa). |
Detects the presence of efflux pump genes. | Amplification and confirmation of target gene sequences. |
| Checkerboard Synergy Assay [4] | Test various combinations of this compound and a putative EPI in a microtiter plate. Calculate the Fractional Inhibitory Concentration (FIC) index. | Quantifies synergistic interaction between antibiotic and inhibitor. | FIC Index ≤0.5 indicates synergy, suggesting the compound inhibits the resistance mechanism. |
Q3: What strategies can restore this compound efficacy against resistant isolates?
Combining this compound with other compounds is the most promising strategy.
| Strategy | Mechanism of Action | Example & Experimental Evidence |
|---|---|---|
| Combination with Efflux Pump Inhibitors (EPIs) | Co-administering a compound that blocks the efflux pump, allowing this compound to accumulate inside the cell [4]. | Pentamidine + this compound vs. MDR P. aeruginosa*: This combination showed synergistic inhibition *in vitro and significantly reduced bacterial load in vivo (Galleria mellonella model). Pentamidine specifically inhibited MexCD-OprJ and MexEF-OprN efflux activity [4]. |
| Exploiting Collateral Sensitivity | Using an evolutionary trade-off where resistance to one drug increases susceptibility to another [3]. | This compound + Tobramycin vs. nfxB Mutant *P. aeruginosa*: Mutations in the nfxB gene cause MexCD-OprJ overexpression, leading to this compound resistance but also collateral sensitivity to aminoglycosides like tobramycin. This combination can drive resistant populations to extinction [3]. |
| Drug Cycling to Force Resistance Reversion | Withdrawing selective antibiotic pressure can allow susceptible bacteria to outcompete resistant ones due to the fitness cost of resistance [3]. | This compound Restriction vs. nfxB Mutants: Adaptive laboratory evolution showed that in antibiotic-free environments, this compound resistance in nfxB mutant P. aeruginosa rapidly declined within ~100 generations, often due to compensatory mutations [3]. |
Protocol 1: Agar Dilution for Minimum Inhibitory Concentration (MIC) This method is used to precisely determine the lowest concentration of this compound that inhibits bacterial growth [2].
Protocol 2: Checkerboard Synergy Assay This test evaluates the synergistic effect of this compound combined with another agent [4].
The following diagrams, created with Graphviz, summarize the key experimental workflows and strategic concepts. The color palette and contrast ratios have been selected for accessibility.
Scenario: No synergy is observed in the checkerboard assay with a putative EPI.
gyrA/parC).gyrA and parC to check for mutations. Also, ensure the EPI is effective and used at a sub-inhibitory concentration.Scenario: Resistance reverts slowly or not at all during drug cycling experiments.
The degradation of CIP primarily targets its core quinolone structure and the piperazine ring side chain. The table below summarizes the common pathways and the intermediates formed.
| Pathway Name | Chemical Transformation | Key Intermediates Identified | Analytical Techniques Used |
|---|---|---|---|
| Piperazine Ring Cleavage [1] [2] [3] | Cleavage of the piperazine ring. | Compounds with shortened alkyl chains (e.g., deethylene-ciprofloxacin). | HPLC-MS/MS [1] [2] |
| Hydroxylation [1] [4] | Addition of a hydroxyl group (-OH) to the quinolone core or piperazine ring. | Monohydroxylated and dihydroxylated congeners of CIP. | HPLC-ESI-MS, NMR [4] |
| Defluorination [5] [4] | Removal of the fluorine atom from the quinolone core. | 6-defluoro-6-hydroxy-ciprofloxacin. | HPLC-ESI-MS [4] |
| Decarboxylation [5] | Removal of the carboxyl group (-COOH) from the quinolone core. | Not specified in results, but pathway is recognized. | - |
| Quinolone Core Transformation [4] | Breakdown of the quinolone core structure, leading to the formation of an isatin-type compound. | Isatin-type compound (elimination of C-2). | HPLC-ESI-MS, 1H NMR [4] |
The following diagram illustrates the logical sequence of these primary degradation pathways:
Here are detailed methodologies for setting up degradation experiments and identifying intermediates, as cited from key studies.
This protocol uses an electrocatalytic system to generate hydroxyl radicals for CIP degradation [1].
This protocol uses a nanocomposite photocatalyst activated by visible light [6].
The table below compares the efficiency and optimal conditions for various AOPs reported in the literature for CIP degradation.
| Degradation Method | Optimal Conditions | Degradation Efficiency / Rate | Key Reactive Oxygen Species (ROS) |
|---|---|---|---|
| Sb-doped SnO₂ Electrode [1] | Current density: 15 mA cm⁻²; Electrolyte: Na₂SO₄ | ~100% removal in 60 min | Hydroxyl radical (·OH) |
| PEF/PMS System [2] | PMS: 0.5 g L⁻¹; Voltage: 7 V; pH: 3; Pulse freq: 3000 Hz | 72.26% degradation | Sulfate radical (SO₄·⁻) and ·OH |
| NCuTiO₂/CQD Photocatalyst [6] | Catalyst: 0.8 g/L; pH: 7.0; Light: 100 mW/cm² (Visible) | 100% removal of 20 mg/L CIP in 60 min | Superoxide (O₂·⁻) and ·OH |
| Alginate Hydrogel/PMS [7] | Catalyst: 4.0 mm CAH spheres | 86.73% degradation in 85 min (k = 0.039 min⁻¹) | Superoxide radical, ·OH, Singlet oxygen |
Why is the degradation rate of CIP lower than expected? This is often due to suboptimal catalyst loading or light intensity. Systematically optimize parameters: for photocatalytic systems, ensure catalyst dosage (e.g., 0.8 g/L for NCuTCQD) [6] and light intensity (e.g., 100 mW/cm²) [6] are sufficient. In electrochemical systems, verify the applied current density (e.g., 15 mA cm⁻²) [1] and electrolyte concentration.
How can I confirm the primary reactive species in my system?
Perform radical scavenging tests. Use specific quenchers like methanol or tert-butanol for SO₄·⁻ and ·OH, p-benzoquinone for O₂·⁻, and sodium azide for singlet oxygen. A significant decrease in degradation efficiency upon adding a particular quencher indicates the corresponding radical's importance [2] [6] [7].
Some degradation intermediates are more toxic than CIP. How can I mitigate this? This is a critical consideration. Pathways involving defluorination (P2) and decarboxylation (P5) are reported to generate intermediates with heightened toxicity [5]. To mitigate this, aim for extended reaction times to achieve complete mineralization or adjust system parameters (e.g., pH, catalyst type) to favor less toxic pathways like piperazine ring cleavage [5] [2].
What causes ciprofloxacin to crystallize in urine? The primary cause is a high urinary pH (alkaline urine). High doses of the drug and low urine volume (dehydration) can also be contributing factors [1].
Does urine pH affect the antibacterial efficacy of this compound? The relationship is complex and may depend on the bacterial strain. Some studies suggest that this compound's activity against certain pathogens, like E. coli and P. aeruginosa, can be lower in acidic urine, while its efficacy against others may not be significantly affected by pH changes [2] [3] [4].
What is the critical pH level for this compound crystallization risk? Crystallization is most likely to occur when the urinary pH is ≥ 7.3 [1].
The table below summarizes the quantitative findings from a human volunteer study on this compound crystalluria [1].
| Factor | Condition | Incidence of Crystalluria | Details |
|---|---|---|---|
| Urine pH | Alkaline (pH ≥ 7.3) | High | 61% (22 out of 36) urine samples showed crystals with a 1000 mg dose and bicarbonate diet [1]. |
| Regular (Normal diet) | Low | Only 1 of 6 subjects showed crystals, and only after a high 1000 mg dose [1]. | |
| Acidic (Ammonium chloride diet) | None | No crystals observed in any volunteer, even after a 1000 mg dose [1]. | |
| Drug Dose | High (1000 mg single dose) | Increased | Increased risk, especially under alkaline urine conditions [1]. |
| Standard (500 mg single dose) | Low / None | No crystals observed with a regular diet. Crystals only appeared in some cases with concurrent alkaline diet [1]. | |
| Hydration | Low urine volume | Increased | Promotes drug concentration and crystallization risk [1]. |
| Adequate fluid intake | Decreased | Dilutes urinary drug concentration, reducing risk [1]. |
For researchers designing experiments or monitoring protocols related to this compound crystallization, the following details are critical.
The following workflow outlines a practical approach for monitoring and mitigating crystallization risk in a clinical or research setting.
The provided search results do not specify exact dietary protocols or medications for acidification. In a real-world setting, this would require consultation with a clinician. The measures above are based on the general principles identified in the research [1].
The table below summarizes validated stability-indicating methods for quantifying ciprofloxacin in the presence of its degradation products.
| Analytical Technique | Key Analytical Conditions | Separation Focus / Degradation Stress | Performance Data | Reference Application |
|---|---|---|---|---|
| RP-HPLC (UV) [1] | Column: C18; Mobile Phase: Phosphate Buffer (pH 3.0) & Acetonitrile (Gradient); Detection: 278 nm | Simultaneous quantification of this compound, Curcumin, and Piperine in a topical formulation. Stress: Thermal, Acid, Alkali. | Linearity (r²): 0.9957 (this compound); Accuracy: 98.5-101.2% recovery | Novel topical dosage form |
| RP-HPLC (PDA) [2] | Column: Waters Symmetry Shield RP18; Mobile Phase: Phosphate Buffer (pH 3.0) & ACN (Gradient); Detection: 278 nm (CIP), 317 nm (Tinidazole) | This compound and Tinidazole combination tablets. Stress: Acid, Base, Oxidation, Thermal, Photolytic. | Precision (% RSD): <10%; Accuracy: 93.0% to 106.7% recovery | Solid oral dosage form |
| UPLC (UV) [3] | Column: C18 (100 x 2.1 mm, 1.7 µm); Mobile Phase: Not specified in detail; Detection: ~280 nm | This compound in the presence of its main photo-degradation product. Compared with Capillary Zone Electrophoresis (CZE). | Linearity: 0.5–50 µg/mL; Validation performed per ICH Q2(R1) | Tablets and I.V. solution |
| Capillary Zone Electrophoresis (CZE) [3] | Background Electrolyte: 40 mM Borate Buffer (pH 8.5); Voltage: 16 kV; Detection: 280 nm | Selective quantification of this compound in the presence of up to 90% of its main photo-degradant. | Linearity: 0.5–50 µg/mL; Validation performed per ICH Q2(R1) | Tablets and I.V. solution |
This protocol, adapted from ICH guidelines, is used to validate that an assay method can accurately measure this compound despite the presence of degradation products [2].
This is a specific, validated method for a combination drug product [2].
What are the main degradation products of this compound I should look for? The primary degradation pathway for this compound is photo-degradation. Its main photo-degradation product is 7-amino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid (MDP) [3]. Under other stress conditions, products from hydrolysis of the piperazine ring or oxidation can also form [4].
My assay lacks specificity; degradation product peaks are co-eluting with the main peak. What should I do?
The recovery of my this compound assay is outside the acceptable range (e.g., <98% or >102%). How can I troubleshoot this?
The diagram below outlines the logical workflow for developing and validating a stability-indicating assay.
This chart illustrates the experimental process for conducting forced degradation studies.
The table below summarizes key parameters from recent studies for easy comparison. Note that PDI stands for Polydispersity Index (a measure of nanoparticle size distribution), EE% is Entrapment Efficiency, and ZP is Zeta Potential (indicating surface charge and colloidal stability).
| Nanoparticle (NP) Type | Key Composition | Average Size (nm) | PDI | EE% | ZP (mV) | Key Optimized Feature / Purpose |
|---|---|---|---|---|---|---|
| Bovine Serum Albumin (BSA) NPs [1] | BSA, Ciprofloxacin | 123 | 0.178 | >80% | -31.8 | High entrapment for urinary tract infections [1] |
| Cationic Solid Lipid NPs (SLN) [2] | Lipid, DDAB (cationic agent), this compound | 250-350 | 0.25-0.34 | 78-99% | +60 (with DDAB) | Enhanced bacterial membrane interaction [2] |
| Polymeric NPs (Homo-polymer) [3] | N-acryloylthis compound (sole monomer) | ~970 | N/A | ~100% (covalent) | -63 | Covalent drug incorporation; high stability [3] |
| Nanostructured Lipid Carriers (NLC) [4] | Lipids, Eugenol, Thiosemicarbazone, this compound | ~134 | ~0.2 | ~85% | ~+30 | Efflux pump inhibition to overcome resistance [4] |
| PEG-coated ZnO NPs [5] | ZnO, PEG 6000, this compound | Effective antibacterial activity confirmed | N/A | High (exact % not specified) | N/A | Enhanced antibacterial & wound healing [5] |
| Polysaccharide Microspheres [6] | Alginate, Cress Seed Mucilage, this compound | < 1000 µm (microsphere) | N/A | Successful incorporation confirmed | N/A | pH-responsive controlled release [6] |
Here are standardized protocols for two commonly used and effective methods from the research.
This method is ideal for creating stable, small-sized nanoparticles with high drug entrapment.
This protocol is excellent for producing lipid nanoparticles with a positive charge, which improves interaction with negatively charged bacterial cells.
| Question / Issue | Possible Cause | Solution / Recommendation |
|---|---|---|
| Low Encapsulation Efficiency (EE%) | Drug is too hydrophilic (e.g., CIP HCl salt). | Convert CIP HCl to its free base using triethylamine (TEA) before encapsulation to increase lipophilicity [2]. |
| Particle Aggregation / Low Stability | Low surface charge (Zeta Potential). Insufficient surfactant. | Increase surfactant concentration. For SLN, incorporate a charged lipid like DDAB to increase Zeta Potential to ±30 mV for electrostatic stabilization [2]. |
| Inconsistent / Large Particle Size | Rapid mixing during desolvation/injection. High solvent-to-aqueous phase ratio. | Ensure slow, dropwise addition of the organic phase during solvent injection or desolvation. Optimize the phase ratio [1] [2]. |
| Ineffective Against Resistant Bacteria | Bacterial efflux pumps remove the drug. | Use NPs with efflux pump inhibitors. Co-deliver this compound with Eugenol or Thiosemicarbazone in NLCs [4]. |
| How to achieve controlled release? | Polymer composition doesn't respond to environment. | Use pH-responsive polymers like alginate. Release is minimal at gastric pH (1.2) but increases at intestinal pH (6.8-7.4) [6]. |
The following diagram visualizes the two-phase experimental design and optimization process used in advanced formulation studies.
This guide consolidates methodologies from active research. The optimal parameters for your specific application (e.g., targeting lung infections vs. skin wounds) will require further experimentation based on these established protocols.
Q1: What are the most common sources of interference in ciprofloxacin analysis? Interferences can arise from several sources, including:
Q2: My HPLC method for this compound lacks resolution. How can I improve it? Optimizing your chromatographic conditions is key. Here are proven parameters from validated methods you can adapt.
| Parameter | Condition 1 (Drug Substance) | Condition 2 (Plasma Analysis) | Condition 3 (Stability Study) |
|---|---|---|---|
| Column | Inertsil C18, 250 × 4.0 mm, 5 µm [2] | Synergi Max-RP, 150 × 4.6 mm, 4 µm [7] | Luna C18, 150 × 4.6 mm, 5 µm [4] |
| Mobile Phase | A: 0.15% o-H₃PO₄, pH 3.0 (TEA) B: Acetonitrile [2] | 0.025M o-H₃PO₄ / Methanol / Acetonitrile (75:13:12), pH 3.0 (TEA) [7] | 0.025M o-H₃PO₄ / Acetonitrile (87:13), pH 3.0 (TEA) [4] | | Elution Mode | Gradient | Isocratic | Isocratic | | Flow Rate | 0.7 mL/min [2] | 1.0 mL/min [7] | 1.0 mL/min [4] | | Detection | UV @ 278 nm [2] | FLD: Ex 278 nm / Em 450 nm [7] | UV @ 278 nm [4] | | Temperature | 35 °C [2] | 40 °C [7] | Not Specified |
Q3: How can I resolve this compound from Metronidazole in a combination formulation without using HPLC? Several advanced spectrophotometric methods can resolve this overlapping spectra challenge.
| Method | Principle | Procedure Summary | Key Wavelengths |
|---|
| Advanced Absorbance Subtraction (AAS) [5] | Uses absorbance differences at selected wavelengths to cancel out interference. | 1. Measure absorbance of mixture at an isoabsorptive point (λ₁=291.5 nm) and a second wavelength where the interferent's absorbance is zero (λ₂=345 nm for MET). 2. The difference (Aλ₁ - Aλ₂) is proportional only to this compound concentration. | 291.5 nm & 345 nm | | Bivariate Method [5] | Solves simultaneous equations based on absorptivity at two wavelengths. | 1. Measure absorbance of mixture at two pre-selected wavelengths (e.g., 275 nm & 320 nm). 2. Use the regression equations for both drugs at these two wavelengths to calculate their concentrations in the mixture. | User-optimized (e.g., 275 nm & 320 nm) |
Q4: My analytical recovery for this compound from biological samples is low. What can I do? Low recovery often stems from inefficient sample preparation. Here is an optimized protocol for aquatic products (adaptable for other matrices):
Problem: Poor Peak Shape or Resolution in HPLC
Problem: Inconsistent Results in Spectrophotometric Analysis
This workflow helps visualize the systematic approach to selecting and optimizing an analytical method.
This diagram outlines a decision-making workflow for selecting an appropriate analytical method based on sample type and analysis goals.
This workflow details the specific steps for implementing a robust stability-indicating HPLC method.
This diagram illustrates the key steps in executing a stability-indicating HPLC method for this compound, highlighting critical validation and interference checkpoints.
The table below summarizes key comparative data on the efficacy of ciprofloxacin and levofloxacin, synthesized from clinical studies and meta-analyses.
| Aspect of Comparison | This compound | Levofloxacin | Supporting Data / Context |
|---|---|---|---|
| Gram-positive Coverage | Less effective against Gram-positive BSIs [1] [2] | Superior efficacy in reducing Gram-positive Bloodstream Infections (BSIs) [1] [2] | Meta-analysis (1,202 HSCT patients): Levofloxacin reduced risk of Gram-positive BSI (RR=1.60; 95% CI: 1.09–2.36) [1] [2] |
| Gram-negative Coverage | Highly potent against Gram-negative bacilli, particularly Pseudomonas aeruginosa [3] | Effective, but this compound is the most potent quinolone against P. aeruginosa [3] | This compound is one of the few oral antibiotics effective against P. aeruginosa [3] |
| Prevention of Febrile Neutropenia | Comparable efficacy to levofloxacin [1] [2] | Comparable efficacy to this compound [1] [2] | Meta-analysis: No statistically significant difference (RR = 0.99; P = 0.96) [1] [2] |
| Overall Bloodstream Infection (BSI) Prevention | Less effective than levofloxacin for overall BSI prevention [1] [2] | Superior efficacy in reducing overall BSIs [1] [2] | Meta-analysis: Levofloxacin reduced risk of BSI (RR=1.61; 95% CI: 1.04–2.49) [1] [2] |
| Proposed Dosing for Prophylaxis | 500 mg, twice daily [2] | 500 mg (or 750 mg), once daily [2] | Levofloxacin's once-daily dosing may offer a convenience advantage [2] |
Experimental evolution studies reveal that bacteria develop resistance to different drug classes through distinct mutational pathways, which is crucial for forecasting resistance and designing new inhibitors.
This compound (Fluoroquinolone): Resistance evolves through a conserved, two-stage trajectory [4]:
gyrA. These mutations alter the drug-binding site on the enzyme [4].Novel GyrB Inhibitors (e.g., GP6): In contrast, resistance to these new drug classes follows a different path [4]:
This difference in evolutionary pressure results in an asymmetric cross-resistance profile: GP6-resistant mutants often show cross-resistance to this compound, but this compound-resistant mutants remain susceptible to GP6 [4].
The diagram below illustrates these distinct resistance evolution pathways for this compound and novel GyrB inhibitors.
For researchers aiming to replicate or build upon these findings, here are the core methodologies from the cited studies.
Protocol 1: Experimental Evolution of Resistance (Morbidostat)
Protocol 2: In Vitro cGAS-STING Pathway Activation
The comparative data suggests several key considerations for drug development:
| Reference (Year) | Formulations & Strengths Compared | Study Design | Key Findings (90% Confidence Intervals) |
|---|
| Tolentino-Hernández et al. (2019) [1] | Test: Lemyflox 250 mg tablet Reference: Ciproxina 250 mg tablet | 24 subjects, fasted, crossover | • Cmax: 82.92-100.88% • AUC0-t: 93.05-109.15% • AUC0-inf: 97.76-114.99% | | Bioequivalence Study (2004) [2] | Test: this compound 750 mg tablet (Dr. August Wolff) Reference: Ciprobay 750 mg tablet (Bayer) | 24 subjects, single-dose, crossover | • AUC0-t: 0.95-1.07 • AUC0-inf: 0.93-1.05 • Cmax: 0.97-1.14 | | J Antimicrob Chemother (1999) [3] | Test 1: this compound 500 mg/10 mL suspension (fasted) Test 2: this compound 500 mg/5 mL suspension (fasted) Reference: this compound 500 mg tablet (fasted) | 68 subjects, single-dose, crossover | • Tablet vs. 500 mg/10 mL Suspension: Bioequivalent (Cmax: 2.36 vs 2.18 mg/L; AUC: 12.0 vs 11.8 mg·h/L) • Suspension Strengths: Bioequivalent to each other | | J Antimicrob Chemother (1999) [3] | Test: this compound 500 mg/10 mL suspension (fed) Reference: this compound 500 mg/10 mL suspension (fasted) | 3-way crossover | • Fed vs. Fasted: No significant difference in Cmax or AUC (Cmax: 1.37 vs 1.54 mg/L; AUC: 8.19 vs 7.28 mg·h/L) | | Sci Rep (2023) [4] | Test: Taste-masked chewable 250 mg tablet Reference: Ciproxin IR tablet | Crossover, healthy volunteers | • Met bioequivalence criteria for Cmax, AUC0-t, and AUC0-inf |
The studies followed standardized methodologies to ensure reliable and comparable results.
The following diagram illustrates the standard workflow for a typical bioequivalence study in healthy volunteers:
The evidence consistently shows that different branded and generic immediate-release this compound oral formulations are bioequivalent and can be considered therapeutically interchangeable.
| Infection Type / Patient Population | Study Design & Therapy | Comparator | Key Efficacy Outcomes | Key Safety Findings | Citation |
|---|
| Febrile Neutropenia (granulocyte count <500/mm³) | Prospective Randomized Study • Ciprofloxacin i.v. (400 mg t.i.d.), then oral (750 mg b.i.d.) | Ceftazidime i.v. + Amikacin i.v. | Therapeutic equivalence. • Clinical success: 50% (Cipro) vs. 50.8% (Combo). • Successful i.v. to oral switch in 66.1% of Cipro patients. | Adverse events were mostly self-limited: 20.6% (Cipro) vs. 19.7% (Combo). | [1] | | Severe Infections (Pneumonia, Septicaemia, Skin) | Prospective Randomized Study • this compound i.v. (± beta-lactam), then optional oral switch. | Standard i.v. therapy (beta-lactam monotherapy or aminoglycoside + beta-lactam). | Similar clinical success. • Monotherapy: 83% (Cipro) vs. 85% (Standard). • Bacteriological eradication (monotherapy): 83% (Cipro) vs. 67% (Standard). | Drug-related adverse events: 22% (Cipro) vs. 20% (Standard). Primarily diarrhea and nausea. | [2] | | *Pseudomonas aeruginosa* Bacteremia | Population-Based Retrospective Cohort • Definitive combination therapy including this compound. | Definitive antipseudomonal monotherapy. | Lower mortality with combination therapy. • Combination therapy including this compound correlated with significantly lower 30-day mortality than monotherapy (p=0.006). Combinations including tobramycin did not show this benefit. | The study focused on mortality as the primary outcome. | [3] | | MDR P. aeruginosa Infections (In vitro & Galleria mellonella model) | Experimental Study • this compound + Pentamidine. | this compound monotherapy. | Synergistic inhibition. • The combination showed synergistic inhibition of resistant strains in vitro and enhanced efficacy in the G. mellonella infection model. | The synergy is attributed to pentamidine's disruption of membrane integrity and inhibition of efflux pumps (MexCD-OprJ and MexEF-OprN). | [4] |
For researchers looking to replicate or build upon these findings, here is a summary of the key methodological details from the cited studies.
1. Protocol for Febrile Neutropenia Study [1]
2. Protocol for Severe Infections Study [2]
3. Protocol for P. aeruginosa & Pentamidine Synergy Study [4]
The experimental combination of this compound with pentamidine shows that synergy can be achieved by targeting bacterial resistance mechanisms. The diagram below visualizes this process for a Gram-negative bacterium like P. aeruginosa.
The diagram illustrates the proposed mechanism where pentamidine enhances this compound's activity through two primary actions:
| Antibiotic / Agent | Test System / Model | Key Findings on Biofilm | Reference |
|---|---|---|---|
| This compound | Multispecies oral biofilm (INTERbACT 3D model) | Slightly reduced biofilm volume; significantly increased proportion of dead bacteria. | [1] |
| Amoxicillin | Multispecies oral biofilm (INTERbACT 3D model) | Slightly reduced biofilm volume; significantly increased proportion of dead bacteria. | [1] |
| Doxycycline | Multispecies oral biofilm (INTERbACT 3D model) | No reduction in biofilm volume; significantly increased proportion of dead bacteria. | [1] |
| Metronidazole | Multispecies oral biofilm (INTERbACT 3D model) | No reduction in biofilm volume; significantly increased proportion of dead bacteria. | [1] |
| This compound + TiO₂ Nanoparticles (CIP@TiO₂NPs) | K. pneumoniae & S. mutans (in vitro) | Synergistic effect: Significantly higher antibacterial and anti-biofilm activity compared to CIP or TiO₂NPs alone. | [2] |
| General ESKAPE Pathogens Data | Clinical isolates from a tertiary hospital | A significant correlation was found between biofilm formation and resistance to this compound, carbapenems, and other antibiotics. | [3] |
For researchers looking to replicate or build upon these studies, here are the methodologies behind some of the key results.
3D Implant-Tissue-Oral-Bacterial-Biofilm (INTERbACT) Model [1]:
This compound Conjugated with TiO₂ Nanoparticles [2]:
Understanding how this compound acts and how biofilms resist it is crucial for interpreting the data.
The following diagram illustrates the dynamics of this compound translocation and key biofilm resistance mechanisms.
Given the inherent resistance of biofilms, current research is focused on strategies to enhance this compound's efficacy:
When designing experiments or evaluating data, it is critical to consider the biofilm model (in vitro microtiter plate vs. complex 3D models), the method for assessing viability vs. biomass, and the potential for combination therapies to overcome inherent resistance.
This compound, a broad-spectrum fluoroquinolone antibiotic, demonstrates significant pharmacokinetic variability across different patient populations, creating substantial challenges for clinicians seeking to optimize therapeutic outcomes. The pharmacokinetic/pharmacodynamic (PK/PD) target for this compound efficacy is defined as the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC₂₄/MIC), with a value of ≥125 generally predictive of successful anti-infective treatment [1]. However, achieving this target is complicated by substantial inter-individual variation in this compound absorption, distribution, metabolism, and excretion patterns across diverse patient populations.
Critically ill, elderly, and renally impaired patients exhibit alterations in key pharmacokinetic parameters that significantly impact drug exposure and therapeutic efficacy. Understanding these population-specific differences is essential for dose optimization strategies and preventing treatment failures or the emergence of antibiotic resistance. This comprehensive analysis synthesizes current evidence on this compound pharmacokinetics across patient populations, provides detailed methodological approaches for studying these parameters, and offers evidence-based recommendations for tailoring this compound therapy to specific patient subgroups [2].
Table 1: this compound Pharmacokinetic Parameters Across Different Patient Populations
| Patient Population | Clearance (L/h) | Volume of Distribution (L) | AUC₂₄ (mg·h/L) | Target Attainment (AUC/MIC ≥125) at MIC 0.5 mg/L | Primary Influencing Factors |
|---|---|---|---|---|---|
| Critically Ill Patients | 15.7-25.3 [3] | 80.6-103.2 [3] | 29.3-58 [4] | 16.7%-38% [4] | eGFR, fluid balance, organ failure, albumin levels |
| General Ward Patients | 30.1 [5] | - | 29.3 [5] | ~30% [5] | Renal function, drug interactions |
| Elderly Patients | 21.2 [6] | 1.56 L/kg [6] | - | - | Creatinine clearance, body weight |
| Renally Impaired (eGFR <30) | Significantly reduced [5] | - | 19.0 [5] | 13% [5] | Severity of renal impairment, dialysis |
| Healthy Volunteers | 35-40 [7] | 2-3 L/kg [7] | - | - | Administration with dairy products |
Table 2: Probability of Target Attainment with Different Dosing Regimens Against Pathogens with Varying MIC Values
| Dosing Regimen | MIC = 0.25 mg/L | MIC = 0.5 mg/L | MIC = 1.0 mg/L | Patient Population |
|---|---|---|---|---|
| 400 mg bid | 61.9% [3] | 16.7% [3] | <5% | Critically ill |
| 400 mg tid | >90% | 18-38% [4] | <10% | Critically ill |
| 1200 mg daily | >95% | 65-75% | 25-30% | Critically ill (simulated) |
| Reduced dose in renal impairment | ~50% | 13% [5] | <5% | General ward with renal impairment |
The interindividual variability in this compound pharmacokinetics is particularly pronounced in critically ill patients, where clearance values may vary by up to 58.7% between individuals even after accounting for known covariates such as renal function [4]. This variability stems from the complex pathophysiological changes associated with critical illness, including altered fluid balance, organ dysfunction, and variable protein binding. The volume of distribution is frequently expanded in critically ill patients due to capillary leakage, fluid resuscitation, and hypoalbuminemia, potentially leading to subtherapeutic concentrations with standard dosing regimens [1].
For pathogens with elevated MIC values (≥0.5 mg/L), conventional this compound dosing regimens demonstrate poor target attainment across all patient populations, though the magnitude of this shortfall varies significantly between subgroups [4]. Notably, patients with renal impairment receiving guideline-recommended dose reductions paradoxically experience lower drug exposure and consequently worse target attainment compared to those with normal renal function receiving standard doses [5]. This unexpected relationship highlights the limitations of current dosing recommendations and underscores the need for more sophisticated approaches to dose individualization that incorporate therapeutic drug monitoring and population pharmacokinetic modeling.
Critical illness triggers profound pathophysiological alterations that substantially impact this compound pharmacokinetics. The systemic inflammatory response syndrome (SIRS), capillary leakage, and fluid shifts characteristic of critical illness typically expand the volume of distribution, sometimes doubling or tripling the expected values compared to healthy volunteers [1]. This expansion occurs primarily through increased extracellular fluid volume, reduced protein binding, and tissue edema, potentially leading to subtherapeutic concentrations in early treatment phases if standard dosing regimens are employed. Additionally, critical illness may either augment or impair drug clearance through mechanisms such as SIRS-mediated downregulation of metabolic enzymes, augmented renal clearance in hyperdynamic states, or impaired elimination in multiple organ dysfunction syndrome [1].
The high variability in this compound pharmacokinetics in intensive care unit (ICU) patients presents a fundamental challenge for empirical dosing. A pooled population pharmacokinetic analysis encompassing 140 ICU patients from three studies revealed that despite the large dataset, only body weight and renal function could be identified as consistent covariates, leaving much of the interindividual variability unexplained by commonly monitored clinical parameters [4]. This unexplained variability translates into highly unpredictable drug exposure, with simulated area under the curve (AUC) values varying approximately twofold between patients receiving identical dosing regimens [8].
Interestingly, a prospective pharmacokinetic study investigating this compound in critically ill adults found no systematic changes in pharmacokinetic parameters between the early phase (within 36 hours of initiation) and delayed phase (after 3 days of treatment) [1]. This contrasts with the conventional understanding that drug pharmacokinetics may evolve throughout the ICU stay as patient physiology stabilizes. However, the variability in concentrations was notably higher in the early treatment phase, suggesting that pathophysiological instability during initial presentation contributes more to pharmacokinetic variability than do temporal changes during treatment [1].
The cardiovascular status of critically ill patients significantly influences this compound clearance. Patients with septic shock demonstrate markedly different pharmacokinetic profiles compared to those without hemodynamic compromise, primarily through alterations in renal perfusion and consequent changes in drug elimination [4]. This relationship was formally demonstrated in a population pharmacokinetic analysis where patients with cardiovascular system as the primary affected organ system upon ICU admission exhibited substantially different clearance values compared to those with other primary diagnoses [8].
Renal function represents the most significant covariate influencing this compound disposition across all patient populations. Unlike many drugs eliminated primarily by glomerular filtration, this compound undergoes both glomerular filtration and active tubular secretion, with renal clearance exceeding glomerular filtration rate (GFR) by approximately 2.5-fold [7]. This unique elimination pathway results in rapid clearance in patients with normal renal function but creates complex, nonlinear relationships between estimated GFR and drug exposure in those with renal impairment. The fraction excreted unchanged in urine typically ranges from 40-50%, with the remainder eliminated through biliary clearance and transintestinal secretion [7].
The relationship between renal function and this compound clearance has been quantitatively characterized in multiple population pharmacokinetic models. A pooled analysis of 140 ICU patients identified estimated glomerular filtration rate as the only covariate consistently associated with this compound clearance, resulting in a reduction of interindividual variability in clearance from 58.7% to 47.2% when incorporated into the model [4]. This relationship held across diverse patient populations and remained significant even after adjusting for body size using allometric scaling.
Contrary to conventional pharmacological principles, patients with renal impairment frequently experience subtherapeutic this compound exposure despite receiving guideline-recommended dose reductions. A prospective observational cohort study comparing patients with adequate renal function (eGFR >30 mL/min/1.73m²) receiving regular doses to those with impaired renal function (eGFR <30 mL/min/1.73m²) receiving reduced doses found that median drug exposure (AUC₂₄) was significantly lower in the renally impaired group (19.0 mg·h/L versus 29.3 mg·h/L; p < 0.01) [5]. Consequently, target attainment (AUC/MIC ≥125) for Escherichia coli (MIC = 0.25 mg/L) was achieved in only 13% of patients with renal impairment compared to 41% of those with normal renal function [5].
This paradoxical underexposure in renal impairment may stem from several factors, including inadequate dosing recommendations, failure to account for nonrenal clearance pathways, or disease-related alterations in volume of distribution. The findings challenge current dosing paradigms and suggest that simply reducing doses in renal impairment without therapeutic drug monitoring may inadvertently compromise treatment efficacy. This is particularly concerning given the elevated infection-related mortality risk in patients with comorbid renal dysfunction.
Elderly patients present unique pharmacokinetic challenges due to the complex interplay of age-related physiological decline, multimorbidity, and polypharmacy. A population pharmacokinetic analysis specifically focused on elderly patients with lower respiratory tract infections found that this compound concentration-time profiles were best described by a one-compartment model with first-order elimination [6]. The analysis identified creatinine clearance as the most significant covariate influencing this compound clearance, with a quantitatively stronger effect than observed in younger populations [6]. This relationship reflects the age-associated decline in renal function that commonly occurs even in the absence of overt renal disease.
The volume of distribution in elderly patients demonstrates significant interindividual variability, partially explained by differences in body weight but also influenced by age-related changes in body composition, including reduced lean body mass and increased adiposity [6]. These alterations in body composition may affect drug distribution through changes in tissue binding and partitioning. Additionally, age-related reductions in serum albumin concentrations could theoretically increase the free fraction of this compound, though the clinical significance of this potential change remains uncertain due to this compound's relatively low protein binding (20-40%) [7].
The microbiological profile of infections in elderly patients often differs from younger populations, with a higher prevalence of Gram-negative pathogens in some settings [6]. This epidemiological consideration is particularly relevant for this compound, given its enhanced activity against Gram-negative organisms compared to Gram-positive species. Additionally, the high prevalence of multimorbidity and polypharmacy in elderly populations increases the risk of drug-drug interactions, particularly involving medications that affect renal function or that chelate with this compound in the gastrointestinal tract (e.g., calcium-containing products, antacids) [2].
Dosage optimization in elderly patients requires careful consideration of the balance between efficacy and toxicity. While higher doses may improve the probability of target attainment, they also increase the risk of concentration-dependent adverse effects such as central nervous system toxicity, QT interval prolongation, and tendon damage. Population pharmacokinetic models specific to elderly populations suggest that individualized dosing based on renal function and body weight, potentially guided by therapeutic drug monitoring, represents the most rational approach to optimizing the benefit-risk ratio in this vulnerable population [6].
Population pharmacokinetic modeling using nonlinear mixed-effects modeling (NONMEM) has emerged as the predominant methodology for characterizing this compound pharmacokinetics across patient populations. This approach allows researchers to analyze sparse and unbalanced data, identify and quantify predictive covariates, and distinguish between interindividual, interoccasion, and residual unexplained variability [1]. The typical workflow begins with structural model identification, where one-, two-, and three-compartment models with first-order elimination are evaluated for their ability to describe the concentration-time data [4] [3]. For this compound, a two-compartment model typically provides the best fit, reflecting the drug's multicompartmental distribution characteristics [4].
Following structural model development, covariate analysis is performed to identify patient factors that explain variability in pharmacokinetic parameters. Continuous covariates (e.g., renal function, age, body weight) are typically normalized to population medians, while categorical covariates (e.g., sex, concomitant medications) are transformed to binary indicators [3]. The stepwise covariate modeling approach employs forward selection and backward elimination procedures with statistical significance levels typically set at p < 0.01 and p < 0.001, respectively [8]. Model evaluation incorporates goodness-of-fit plots, prediction- and variability-corrected visual predictive checks, and precision of parameter estimates to ensure robustness and predictive performance [4].
Figure 1: Experimental Workflow for Population Pharmacokinetic Analysis of this compound
Accurate quantification of this compound concentrations in biological matrices is fundamental to reliable pharmacokinetic analysis. Modern bioanalytical methods typically employ ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) to achieve the necessary sensitivity, specificity, and throughput [1]. Sample preparation generally involves protein precipitation using acetonitrile with formic acid, followed by centrifugation and evaporation of the supernatant before reconstitution in appropriate mobile phases [1]. Chromatographic separation commonly utilizes C18 columns with alkaline mobile phases (pH ~10.5) to optimize peak shape and resolution [1].
The sampling strategies employed in this compound pharmacokinetic studies vary based on patient population and study objectives. In critically ill patients, targeted sampling approaches typically collect peak, mid-interval, and trough samples to characterize exposure throughout the dosing interval while minimizing patient burden [3]. Some intensive designs in specialized research settings obtain full concentration-time profiles with 8-12 samples over a dosing interval to precisely define the absorption and elimination characteristics [4]. The timing of sampling relative to treatment initiation also differs between studies, with some investigating early phase pharmacokinetics (within 36 hours) and delayed phase (after 3 days) to capture potential time-dependent changes [1].
The pharmacokinetic/pharmacodynamic target attainment represents the ultimate translational outcome of this compound pharmacokinetic studies. This assessment typically involves calculating the probability that a specific dosing regimen achieves the target AUC₂₄/MIC ratio (≥125) for pathogens with relevant MIC values [3]. The analysis employs Monte Carlo simulations to generate concentration-time profiles for virtual populations receiving various dosing regimens, then calculates the percentage of simulated patients achieving the target for pathogens with different MIC distributions [4] [3].
For this compound, special consideration is given to the protein binding correction, as only the unbound drug exerts antimicrobial activity. The free drug concentration is typically estimated by applying a correction factor of 0.7, based on an average plasma protein binding value of 30% in critically ill patients [3]. When evaluating target attainment for specific pathogens, the epidemiological cut-off values for common bacteria are used, with particular attention to Pseudomonas aeruginosa (MIC 0.5 mg/L) and Escherichia coli (MIC 0.25 mg/L) as benchmark organisms [4] [5].
The substantial variability in this compound pharmacokinetics necessitates population-specific dosing strategies to optimize target attainment. For critically ill patients, Monte Carlo simulations consistently demonstrate that conventional dosing regimens (400 mg every 8-12 hours) provide inadequate exposure for pathogens with MIC values ≥0.5 mg/L [4] [3]. Based on these simulations, doses of ≥1200 mg daily are generally required to achieve adequate probability of target attainment against Pseudomonas aeruginosa and other less susceptible pathogens in this population [3]. However, the optimal dosing regimen must be balanced against the potential for concentration-dependent toxicity, particularly in vulnerable subgroups.
For patients with impaired renal function, current guideline-recommended dose reductions require reevaluation, as they may result in subtherapeutic exposure [5]. Alternative approaches include maintaining higher doses with extended dosing intervals or implementing therapeutic drug monitoring to individualize therapy. Elderly patients benefit from weight-based dosing combined with adjustment for renal function, as both covariates significantly impact this compound pharmacokinetics in this population [6]. The complex interplay between age-related physiological changes and comorbidity burden underscores the need for individualized rather than categorical dosing recommendations in geriatric patients.
The high unexplained variability in this compound pharmacokinetics supports the implementation of therapeutic drug monitoring (TDM) to guide dose individualization, particularly in critically ill patients where suboptimal exposure carries significant clinical consequences [1] [3]. The development of bedside model-based precision dosing software (e.g., AutoKinetics) represents an advanced approach to TDM that combines population pharmacokinetic models with Bayesian estimation to generate patient-specific dosing recommendations [4]. This methodology has demonstrated feasibility in clinical practice and shows promise for improving target attainment compared to empirical dosing.
The timing of TDM should consider the potential for time-dependent changes in pharmacokinetics during the treatment course. Although one study found no systematic differences between early and delayed phases of treatment [1], significant interoccasion variability in clearance has been documented in other analyses [4]. This suggests that ongoing monitoring throughout treatment may be beneficial, particularly in patients with evolving clinical status. The implementation of TDM programs should be coupled with rapid turnaround times and clinical decision support to ensure that dose adjustments are implemented in a timely manner to influence treatment outcomes.
The pharmacokinetics of this compound demonstrate substantial variability across patient populations, driven primarily by differences in renal function, fluid status, age, and critical illness-related pathophysiological changes. This variability translates into unpredictable drug exposure and frequently results in failure to achieve pharmacokinetic/pharmacodynamic targets, particularly for less susceptible pathogens with MIC values ≥0.5 mg/L. The paradoxical underexposure observed in patients with renal impairment receiving guideline-recommended dose reductions highlights the limitations of current dosing approaches and underscores the need for more sophisticated strategies.
The following table summarizes the quantitative results from an external cross-validation study between two popPK models for ciprofloxacin in ICU patients [1] [2].
| Model Characteristic | AUMC Model | RUMC Model |
|---|---|---|
| Origin | Amsterdam University Medical Center [1] | Radboud University Medical Center [1] |
| Dataset Size | 159 concentrations from 32 patients [1] | 531 concentrations from 39 patients [1] |
| Model Structure | 2-compartment linear model with MDRD as a covariate for clearance [1] | 2-compartment linear model with MDRD as a covariate for clearance [1] |
| Bias (MPE) when predicting external data | -3.87% (95% CI: -7.56 to -0.185) [1] | -31.29% (95% CI: -73.56 to –10.98) [1] |
| Precision (NRMSE) when predicting external data | 44.05% (95% CI: 39.48–48.19) [1] | 64.02% (95% CI: 48.61–76.38) [1] |
| Overall Conclusion | Showed bias and imprecision; overestimated variability [1] | Unsuitable for the external population; highly imprecise [1] |
The cross-validation study employed a rigorous methodology to evaluate the predictive performance of the models [1]:
This workflow for the external validation of a popPK model can be summarized as follows:
The drive to validate this compound dosing stems from specific challenges and evidence gaps:
| Compound / Formulation | Cancer Cell Lines (IC₅₀) | Normal Cell Lines (IC₅₀) | Key Findings & Selectivity |
|---|---|---|---|
| This compound (Parent Drug) | Various (e.g., PC-3, MCF7) [1] | N/A | Shows anticancer potential but generally weak activity; requires high concentrations (e.g., IC₅₀ > 100 µM in A549 cells) [1]. |
| This compound-Chalcone Hybrid [2] | HCT-116: 5.0 µM LOX IMVI: 1.3 µM | WI-38: 16.0 µM | More potent against cancer cells and less toxic to normal cells than reference drug Staurosporine [2]. | | N-4 Piperazine Derivative (1) [1] | A549: 14.8 µM | WI-38: No significant harm | Selective toxicity against cancer cells; induced G2/M cell cycle arrest [1]. | | This compound Derivative (7a) [3] | Multiple (e.g., MCF-7, A549) | MCF-10A: >10 µM (no significant cytotoxicity) | Preferentially suppressed cancer cell growth; induced autophagic cell death, not apoptosis [3]. | | Nano-Encapsulated this compound [4] | T24 (Bladder Cancer) | N/A | Chitosan nanoparticle delivery enhanced cytotoxicity compared to free drug in 3D bladder cancer spheroid models [4]. | | This compound-Peptidomimetic Hybrid [5] | Various Cancer Lines | Vascular, Hepatic, Connective Tissue Cells | Showed enhanced cytotoxic activity and favorable toxicity profile in normal cells [5]. |
The data in the table above were primarily generated using standardized in vitro assays. Here are the detailed methodologies for the key experiments cited:
MTT Cell Viability/Viability Assay: This is a common colorimetric assay used to measure metabolic activity as an indicator of cell viability and proliferation [3] [2] [6]. Cells are seeded in multi-well plates and treated with varying concentrations of the test compound. After incubation, the yellow MTT tetrazolium salt is added, which is reduced to purple formazan crystals by metabolically active cells. The crystals are dissolved, and the solution's absorbance is measured. The IC₅₀ value (half-maximal inhibitory concentration) is then calculated from the dose-response curve [3] [2].
Flow Cytometry for Cell Cycle Analysis: This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) [2] [6]. After drug treatment, cells are harvested, fixed, and treated with RNase to remove RNA. The cellular DNA is then stained with propidium iodide (PI), a fluorescent dye that binds to DNA. The stained cells are passed through a flow cytometer, which measures the fluorescence intensity of each cell. The data is analyzed to calculate the percentage of cells in each phase, revealing if a compound induces cell cycle arrest [6].
Annexin V Assay for Apoptosis/Necrosis Detection: This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells [2]. Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates to the outer leaflet of the cell membrane in early apoptosis. Propidium iodide (PI) is a dye that enters cells with compromised membranes (late apoptotic and necrotic cells). Cells are stained with both Annexin V-FITC and PI, then analyzed by flow cytometry to quantify the population of cells in each stage of cell death [2].
The cytotoxicity of this compound and its derivatives against cancer cells involves several mechanisms, as shown in the diagram below.
The primary mechanisms include:
The evidence suggests that while the parent this compound molecule has limited direct anticancer use, its chemical structure is an excellent platform for developing more potent and selective derivatives. Key strategies to improve efficacy include:
| Antibiotic (Class) | Key Persistence Data (in water) | Key Persistence Data (in soil) | Primary Environmental Sources |
|---|
| Ciprofloxacin (Fluoroquinolone) | • Degraded only 31.1% over 12 days in a simulated drinking water system with biofilm [1] [2]. • Detected in surface water at concentrations up to 0.492 μg/L [1] [2]. | • Persists in agricultural soils due to strong adsorption to organic matter [3]. • Detected in soils amended with organic fertilizers at concentrations up to 1371 μg/kg [3]. | Human and animal excretion, wastewater effluent, landfill leachate, agricultural runoff [1] [2] [3]. | | Sulfamethoxazole (Sulfonamide) | • Degraded 87.2% over 12 days in a simulated drinking water system with biofilm [1] [2]. • Notable for being the most frequently detected antibiotic in drinking water [1] [2]. | Information on soil persistence not available in search results. | Human and animal excretion, wastewater effluent [1] [2]. |
Research indicates that environmental conditions and an antibiotic's inherent properties are key to its persistence.
Persistence in Water Systems: A 2025 study using simulated drinking water systems with multi-species biofilms found that this compound is far more persistent than sulfamethoxazole [1] [2]. The experimental protocol involved bench-scale water distribution reactors (BWDRs) constructed from PVC pipes to simulate premise plumbing. These were inoculated with multi-species biofilms and dosed with antibiotics at residual, sub-minimum inhibitory concentrations (sub-MIC). Samples were taken over a 12-day period to trace concentration changes and analyze degradation kinetics [1] [2].
Persistence in Soil: A systematic review highlights that this compound's persistence in agricultural soil is driven by the long-term application of organic fertilizers like manure and sewage sludge. Its strong tendency to sorb onto soil components, particularly organic matter, makes it less bioavailable for degradation [3].
The high persistence of this compound is not just a removal challenge; it has direct consequences for ecosystem and public health.
To objectively assess antibiotic persistence, researchers employ controlled environmental simulations and monitoring.
| Antibiotic / Drug Class | Overall ADR Frequency & Severity | Most Common Associated Adverse Reactions | Key Comparative Risks |
|---|---|---|---|
| This compound (Fluoroquinolones) | Highest reported rate (29.3% of antibiotic ADRs); majority moderate severity [1] | Neurological (e.g., dizziness, headache), tendonitis/tendon rupture, CDI, peripheral neuropathy, musculoskeletal [1] [2] | 4x higher odds of neurological ADRs vs. other ABs [1]. Considered high-risk for CDI [3]. |
| Cephalosporins | – | – | Considered high-risk for CDI, with risk varying by generation [3]. |
| Penicillins | – | Gastrointestinal upset, hypersensitivity reactions, diarrhea [1] | – |
| Tetracyclines (Doxycycline, Minocycline) | – | Gastrointestinal upset, photosensitivity, tooth discoloration (contraindicated in children) [3] | Considered lowest risk for CDI [3]. |
This compound is a bactericidal agent whose primary target is bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. By inhibiting these enzymes, it prevents DNA replication and causes double-strand breaks in bacterial DNA [5] [6] [2].
The diagram below illustrates its mechanism and associated resistance pathways.
The main mechanisms by which bacteria develop resistance to this compound include:
gyrA, gyrB) and topoisomerase IV (parC, parE) prevent this compound from binding effectively [5] [2].qnr) that protect bacterial enzymes from this compound inhibition [2].For researchers designing studies, here are standard methodologies used to generate the comparative data cited.
This protocol is used to quantify and compare adverse drug reaction (ADR) rates in a population [1].
This in vitro method evaluates the bactericidal activity and potency of an antibiotic over time [7].
The workflow for this kinetic assay is shown below.
For researchers and drug development professionals, the data indicates that while this compound remains a potent broad-spectrum antibiotic, its safety profile is less favorable compared to several other classes.
Irritant;Health Hazard